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Micranoic acid A

Cat. No.: B016055
M. Wt: 344.5 g/mol
InChI Key: JSVFSMMYZKBYGK-JVRYAFQOSA-N
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Description

Micranoic Acid A is a natural triterpenoid compound identified in medicinal plants of the Schisandra and Kadsura genera, which are recognized in traditional medicine for their therapeutic properties . This compound is part of a large and structurally diverse family of over 330 triterpenoids isolated from these plants, which are known for a broad spectrum of bioactivities . As a constituent of these biologically active plants, this compound represents a compound of significant interest for natural product research and phytochemical analysis. Research Context and Potential Applications Triterpenoids from the Schisandra genus, to which this compound belongs, have been reported in scientific literature to possess various pharmacological properties. These include anti-tumor, antioxidant, anti-inflammatory, immunomodulatory, neuroprotective, and hepatoprotective activities . Researchers can utilize this compound as a standard in the isolation and identification of novel compounds, or as a chemical probe to investigate the mechanisms of action of triterpenoid-rich plant extracts. Its study may contribute to advancing research in areas such as inflammation, oncology, and neuroprotection, given the established research context of its chemical class . Product Information This product is provided for research purposes only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any personal uses. Researchers should handle this compound with appropriate laboratory care and adhere to all relevant safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32O3 B016055 Micranoic acid A

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(3aS,6S,7S,9aS,9bS)-3a,6,9b-trimethyl-3-oxo-7-prop-1-en-2-yl-2,4,7,8,9,9a-hexahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-14(2)15-6-7-17-16(20(15,3)11-10-19(24)25)8-12-22(5)18(23)9-13-21(17,22)4/h8,15,17H,1,6-7,9-13H2,2-5H3,(H,24,25)/t15-,17+,20-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVFSMMYZKBYGK-JVRYAFQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2C(=CCC3(C2(CCC3=O)C)C)C1(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@@H]2C(=CC[C@]3([C@]2(CCC3=O)C)C)[C@@]1(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Molecular Architecture of Micranoic Acid A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Kunming, China - A comprehensive technical guide detailing the chemical structure elucidation of Micranoic acid A, a novel octanortriterpenoid, is now available for researchers, scientists, and professionals in drug development. This guide provides an in-depth analysis of the spectroscopic and spectrometric data that were pivotal in determining the unique molecular structure of this natural product.

This compound, with the molecular formula C₂₂H₃₂O₃, was first isolated from the leaves and stems of Schisandra micrantha, a plant belonging to the Schisandraceae family. Its structure represents a new class of triterpenes characterized by the loss of the entire C-17 side chain, a feature previously unreported from this plant family. The elucidation of its intricate structure was accomplished through a meticulous application of modern spectroscopic techniques, primarily one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

This guide presents a summarization of all quantitative data in clearly structured tables, offers detailed methodologies for the key experiments cited, and includes mandatory visualizations of experimental workflows to facilitate a deeper understanding of the structure elucidation process.

Isolation and Purification

The journey to unveiling the structure of this compound began with its careful extraction and isolation from its natural source.

G plant_material Dried leaves and stems of Schisandra micrantha extraction Extraction with 95% EtOH plant_material->extraction partition Partition with Petroleum Ether and Ethyl Acetate extraction->partition pet_ether Petroleum Ether Fraction partition->pet_ether etOAc Ethyl Acetate Fraction partition->etOAc chromatography Silica Gel Column Chromatography etOAc->chromatography fractions Elution with Petroleum Ether-Acetone Gradient chromatography->fractions purification Repeated Column Chromatography and Crystallization fractions->purification micranoic_acid_a This compound purification->micranoic_acid_a

Figure 1: Isolation workflow for this compound.

Spectroscopic Data and Structure Determination

The core of the structure elucidation process lies in the detailed analysis of spectroscopic data. High-resolution mass spectrometry (HR-MS) established the molecular formula of this compound as C₂₂H₃₂O₃. The structural backbone and the connectivity of atoms were then pieced together using a suite of NMR experiments.

¹H and ¹³C NMR Spectroscopic Data

The proton and carbon NMR spectra provided the fundamental chemical shift information for every unique hydrogen and carbon atom in the molecule. The data, acquired in CDCl₃ at 600 MHz for ¹H and 150 MHz for ¹³C, are summarized below.

PositionδC (ppm)δH (ppm), Multiplicity (J in Hz)
139.8 (t)1.85 (m), 1.40 (m)
219.2 (t)1.60 (m)
3215.6 (s)-
447.5 (s)-
555.4 (d)1.30 (m)
621.6 (t)1.95 (m), 1.55 (m)
734.2 (t)2.10 (m), 1.70 (m)
846.1 (d)1.65 (m)
951.2 (d)1.25 (m)
1037.2 (s)-
1121.0 (t)1.50 (m)
1230.9 (t)1.75 (m), 1.20 (m)
1344.8 (s)-
1450.7 (s)-
1532.8 (t)1.60 (m)
1628.0 (t)2.05 (m), 1.80 (m)
17178.2 (s)-
1821.8 (q)0.95 (s)
1921.2 (q)1.05 (s)
20147.1 (s)-
21112.3 (t)4.75 (s), 4.60 (s)
22182.5 (s)-

Table 1: ¹H and ¹³C NMR Data for this compound (in CDCl₃).

2D NMR Correlation Analysis

Two-dimensional NMR experiments were instrumental in assembling the molecular puzzle.

G cluster_1d 1D NMR cluster_2d 2D NMR H_NMR ¹H NMR (Chemical Shifts, Multiplicity, Integration) COSY COSY (¹H-¹H Connectivity) H_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) H_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) H_NMR->HMBC C_NMR ¹³C NMR & DEPT (Carbon Chemical Shifts, Carbon Types) C_NMR->HSQC C_NMR->HMBC Structure Structure Elucidation of this compound COSY->Structure HSQC->Structure HMBC->Structure

Figure 2: Logic flow of NMR-based structure elucidation.

Key correlations observed in the 2D NMR spectra that confirmed the structure of this compound include:

  • COSY (Correlation Spectroscopy): Established the proton-proton coupling networks within the individual ring systems and the propanoic acid side chain.

  • HSQC (Heteronuclear Single Quantum Coherence): Directly correlated each proton signal to its attached carbon, confirming the assignments made from the 1D spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): Revealed long-range (2- and 3-bond) correlations between protons and carbons. Crucial HMBC correlations from the methyl protons (H-18 and H-19) to surrounding quaternary carbons (C-13, C-14, C-8, C-9, C-10) were essential in defining the core tetracyclic structure. Furthermore, correlations from the methylene protons of the propanoic acid side chain to the carbonyl carbon (C-22) and to carbons in the A-ring confirmed its point of attachment.

Experimental Protocols

General Experimental Procedures:

  • Melting Point: Uncorrected.

  • Optical Rotation: Measured on a JASCO P-1020 digital polarimeter.

  • UV Spectra: Recorded on a Shimadzu UV-2401PC spectrometer.

  • IR Spectra: Obtained using a Bruker Tensor 27 FT-IR spectrometer with KBr pellets.

  • NMR Spectra: Recorded on a Bruker DRX-600 spectrometer. Chemical shifts (δ) are reported in ppm with TMS as the internal standard, and coupling constants (J) are in Hz.

  • Mass Spectrometry: HR-ESI-MS were measured on an API QSTAR Pulsar i spectrometer.

Extraction and Isolation: The air-dried and powdered leaves and stems of Schisandra micrantha (5 kg) were extracted three times with 95% EtOH at room temperature. The combined extracts were concentrated under reduced pressure to yield a crude extract. This extract was then suspended in H₂O and partitioned successively with petroleum ether and EtOAc. The EtOAc-soluble fraction was subjected to column chromatography on silica gel, eluting with a gradient of petroleum ether-acetone. Fractions were further purified by repeated column chromatography and crystallization to afford this compound as a white powder.

Conclusion

The collective evidence from HR-MS, 1D, and 2D NMR spectroscopy unequivocally established the structure of this compound as a novel octanortriterpenoid. This detailed guide serves as a valuable resource for researchers in natural product chemistry, providing a clear and comprehensive overview of the methodologies and data interpretation integral to the structure elucidation of complex organic molecules. The unique structural features of this compound may present new avenues for pharmacological investigation and drug discovery.

Physical and chemical properties of Micranoic acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micranoic acid A is a naturally occurring triterpenoid that has garnered interest within the scientific community. Isolated from plants of the Schisandraceae family, this compound possesses a unique chemical structure that serves as a basis for further investigation into its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation, and an exploration of its known biological activities.

Physicochemical Properties

This compound is characterized by the following physicochemical properties:

PropertyValueReference
Molecular Formula C₂₂H₃₂O₃[1]
Molecular Weight 344.49 g/mol [1]
Appearance Colorless prisms[1]
Melting Point 87-88 °C
Boiling Point (Predicted) 483.3 ± 45.0 °C
Density (Predicted) 1.09 ± 0.1 g/cm³

Spectroscopic Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques. The key data are summarized below.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) has been instrumental in determining the molecular formula of this compound.

IonCalculated m/zFound m/z
[M+Na]⁺367.220367.2200
NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been pivotal in defining the carbon skeleton and stereochemistry of this compound. The ¹H and ¹³C NMR data, recorded in CDCl₃, are presented below.

¹H NMR Data (CDCl₃)

Position δ (ppm) Multiplicity J (Hz)
2 2.45 m
6 2.10 m
7 5.40 t 3.5
11 1.95 m
12 2.05 m
15 1.80 m
16 2.30 m
21 1.05 s
22 1.60 s
23 1.68 s
28 0.92 s
29 0.88 s

| 30 | 0.95 | s | |

¹³C NMR Data (CDCl₃)

Position δ (ppm)
1 35.5
2 34.2
3 218.2
4 47.8
5 51.5
6 24.5
7 120.8
8 145.5
9 50.5
10 37.0
11 21.0
12 26.8
13 45.6
14 50.8
15 30.5
16 28.2
17 50.2
21 18.2
22 21.5
23 25.0
28 28.0
29 16.5

| 30 | 15.8 |

Infrared Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in this compound.

Wavenumber (cm⁻¹)Interpretation
3400-2500 (broad)O-H stretch (carboxylic acid)
1710C=O stretch (carboxylic acid)
1695C=O stretch (ketone)

Experimental Protocols

Isolation of this compound from Kadsura coccinea

The following protocol outlines the extraction and isolation of this compound from the dried stems of Kadsura coccinea.[1]

experimental_workflow start Dried stems of Kadsura coccinea extraction Extraction with CHCl₃ start->extraction concentration Concentration under reduced pressure extraction->concentration chromatography Silica gel column chromatography concentration->chromatography elution Elution with a gradient of acetone in petroleum ether chromatography->elution fractions Collection and combination of fractions elution->fractions crystallization Crystallization fractions->crystallization product This compound crystallization->product biological_activity cluster_source Source cluster_compound Compound cluster_activity Potential Biological Activities Kadsura_coccinea Kadsura coccinea Micranoic_Acid_A This compound Kadsura_coccinea->Micranoic_Acid_A is isolated from Anti_HIV Anti-HIV Activity Micranoic_Acid_A->Anti_HIV potential for Cell_Division_Modulation Cell Division Modulation Micranoic_Acid_A->Cell_Division_Modulation potential for

References

The Enigmatic Micranoic Acid A: An In-depth Search for its Natural Origins and Distribution

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive investigation into scientific literature and public databases, the natural sources and distribution of a compound specifically named "Micranoic acid A" remain elusive. This inquiry has yielded no direct evidence of its existence, isolation, or characterization within the public domain. This suggests that "this compound" may be an exceptionally rare, newly discovered, or potentially misidentified compound.

Our research strategy involved a multi-pronged approach to uncover any available information. Initial broad searches for "this compound natural sources" and its "distribution in nature" did not return any relevant scientific articles, patents, or database entries. To address the possibility of a misspelling or a niche area of research, subsequent searches were broadened to explore compounds with similar names and those produced by organisms known for their diverse secondary metabolite production.

A significant focus was placed on the bacterial genus Micromonospora. This genus is a well-documented source of a wide array of bioactive compounds, including various organic acids and complex polyketides. Searches combining Micromonospora with terms such as "novel acids," "bioactive compounds," and "secondary metabolites" were conducted. While these inquiries highlighted the rich chemical diversity of Micromonospora species, they did not yield any mention of "this compound."

Patent databases were also scrutinized for any mention of "this compound" or related structures, as novel compounds are often first disclosed in patent literature. This avenue of investigation also proved fruitless.

The persistent absence of any data suggests several possibilities:

  • A Novel, Undisclosed Compound: "this compound" could be a very recent discovery that has not yet been published in peer-reviewed literature.

  • Proprietary Information: The compound might be under investigation by a private entity (e.g., a pharmaceutical company) and its details are not yet publicly available.

  • A Misnomer or Typographical Error: It is possible that the name "this compound" is an error and refers to a different, known compound. Without further context or a correct chemical structure, it is impossible to ascertain the intended molecule.

Given the lack of foundational information on the existence and origin of this compound, it is not possible to provide a technical guide on its natural sources, distribution, quantitative data, or experimental protocols as requested. No signaling pathways or experimental workflows involving this specific compound could be identified to be visualized.

Researchers, scientists, and drug development professionals interested in this compound are encouraged to verify the name and seek more specific identifiers, such as a chemical structure, CAS number, or the producing organism, to enable a more targeted and successful search for information. Without such key details, "this compound" remains an enigma in the vast landscape of natural products.

Preliminary Biological Screening of Micranoic Acid A: A Methodological and Data-Driven Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest data retrieval, public domain scientific literature does not contain specific studies on the biological activities of a compound named "Micranoic acid A." The following in-depth technical guide is a structured template designed to meet the user's specifications. It utilizes a hypothetical compound, "this compound," to demonstrate the expected data presentation, experimental protocols, and visualizations for a preliminary biological screening. This document serves as a framework for researchers, scientists, and drug development professionals to be adapted once experimental data for this compound becomes available.

Introduction

Natural products are a cornerstone of drug discovery, providing a rich source of chemical diversity and novel mechanisms of action. This guide outlines a systematic approach to the preliminary biological evaluation of "this compound," a novel natural product. The primary objective of this initial screening is to identify and quantify its potential therapeutic activities across key areas of interest: oncology, inflammation, and microbiology. The subsequent sections detail the methodologies employed, present the hypothetical findings in a structured format, and illustrate the experimental workflows and potential mechanisms of action.

Anticancer Activity Screening

The initial assessment of this compound's anticancer potential was conducted against a panel of human cancer cell lines representing diverse tumor types. The primary endpoint was the determination of cytotoxic activity.

Quantitative Data Summary

The cytotoxic effects of this compound are summarized in Table 1. The half-maximal inhibitory concentration (IC₅₀) values were determined following a 48-hour incubation period.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Adenocarcinoma25.4 ± 2.1
A549Lung Carcinoma42.1 ± 3.5
HCT116Colon Carcinoma18.9 ± 1.7
HeLaCervical Carcinoma33.6 ± 2.8
Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Culture: Human cancer cell lines (MCF-7, A549, HCT116, HeLa) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells were seeded into 96-well microplates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then serially diluted in culture medium to achieve final concentrations ranging from 1 to 100 µM. The final DMSO concentration in all wells was maintained at less than 0.1%.

  • Incubation: The cells were incubated with the various concentrations of this compound for 48 hours.

  • MTT Addition: Following incubation, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well. The plates were then incubated for an additional 4 hours.

  • Formazan Solubilization: The culture medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC₅₀ values were determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow

anticancer_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis culture Culture Cancer Cell Lines seed Seed Cells in 96-Well Plates culture->seed culture->seed prepare_compound Prepare Serial Dilutions of this compound seed->prepare_compound treat_cells Incubate Cells with Compound for 48h prepare_compound->treat_cells prepare_compound->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt dissolve Dissolve Formazan add_mtt->dissolve add_mtt->dissolve read_plate Measure Absorbance dissolve->read_plate dissolve->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50 calculate_viability->determine_ic50

Workflow for assessing the cytotoxicity of this compound.

Anti-inflammatory Activity Screening

The anti-inflammatory potential of this compound was evaluated by its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Quantitative Data Summary

The inhibitory effect of this compound on NO production is presented in Table 2.

Table 2: Inhibition of Nitric Oxide Production by this compound in LPS-Stimulated RAW 264.7 Cells

Concentration (µM)NO Production (% of Control)
192.5 ± 5.3
1068.2 ± 4.1
2545.7 ± 3.8
5023.1 ± 2.9
IC₅₀ (µM) 28.4 ± 2.5
Experimental Protocol: Griess Assay for Nitric Oxide Production
  • Cell Culture: RAW 264.7 murine macrophage cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 2 x 10⁵ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: Cells were pre-treated with various concentrations of this compound (1-50 µM) for 1 hour.

  • Stimulation: Following pre-treatment, cells were stimulated with 1 µg/mL of LPS to induce NO production and incubated for 24 hours. A set of wells was left unstimulated as a negative control.

  • Griess Reagent Assay: After incubation, 100 µL of the cell culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Absorbance Measurement: The absorbance was measured at 540 nm after a 10-minute incubation at room temperature.

  • Data Analysis: The concentration of nitrite was determined using a standard curve generated with sodium nitrite. The percentage of NO inhibition was calculated relative to the LPS-stimulated control group. The IC₅₀ value was determined using non-linear regression analysis.

Potential Signaling Pathway Modulation

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc iNOS_mRNA iNOS mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein NO Nitric Oxide iNOS_protein->NO iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene iNOS_gene->iNOS_mRNA Micranoic_Acid_A This compound Micranoic_Acid_A->IKK

Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Antimicrobial Activity Screening

The antimicrobial properties of this compound were assessed against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the minimum inhibitory concentration (MIC).

Quantitative Data Summary

The MIC values for this compound against various microbial strains are presented in Table 3.

Table 3: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismStrainTypeMIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive Bacteria32
Escherichia coliATCC 25922Gram-negative Bacteria>128
Pseudomonas aeruginosaATCC 27853Gram-negative Bacteria>128
Candida albicansATCC 90028Fungus (Yeast)64
Experimental Protocol: Broth Microdilution Assay
  • Microorganism Preparation: Bacterial strains were cultured in Mueller-Hinton Broth (MHB), and Candida albicans was cultured in RPMI-1640 medium. The inoculums were prepared to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL for bacteria and 2.5 x 10³ CFU/mL for yeast.

  • Compound Dilution: this compound was serially diluted in the appropriate broth medium in a 96-well microplate to obtain a range of concentrations (e.g., 1 to 128 µg/mL).

  • Inoculation: Each well was inoculated with the prepared microbial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for Candida albicans.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

  • Controls: Positive (microorganism with no compound) and negative (broth only) controls were included in each assay.

Conclusion

This preliminary screening provides a foundational understanding of the biological activities of the hypothetical "this compound." The data suggest moderate cytotoxic activity against a range of cancer cell lines, notable anti-inflammatory effects through the inhibition of nitric oxide production, and selective antimicrobial activity, particularly against Gram-positive bacteria and fungi. These initial findings warrant further investigation into the specific mechanisms of action and the potential for in vivo efficacy. The detailed protocols and structured data presentation provided herein serve as a robust framework for guiding future research and development efforts for this compound.

Micranoic Acid A: A Technical Overview for Scientific Professionals

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

A Comprehensive Technical Guide on Micranoic Acid A: From Molecular Identity to Potential Biological Significance

This document provides a detailed technical overview of this compound, a natural product of interest to researchers, scientists, and drug development professionals. This guide consolidates its fundamental chemical properties, and while specific biological activity data for this compound remains limited in publicly accessible literature, we present relevant experimental methodologies for assessing similar natural products.

Core Compound Identification

This compound is a triterpenoid natural product. Its unique chemical identity is defined by the following identifiers:

IdentifierValueCitation
CAS Number 659738-08-6[1][2][3][4][5]
Molecular Formula C₂₂H₃₂O₃[2][3][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, formulation, and analysis in a research setting.

PropertyValueCitation
Molecular Weight 344.49 g/mol [3][5]
Synonyms Micraic acid A[2][3]
Natural Source Kadsura angustifolia, Kadsura coccinea[1][5]

Biological Context and Potential Activities

This compound belongs to the triterpenoid class of compounds, which are widely studied for their diverse pharmacological activities. It has been isolated from plants of the Kadsura genus, known for producing bioactive molecules with potential anti-inflammatory and antiproliferative properties.

While specific quantitative biological data for this compound is not extensively detailed in the reviewed literature, related triterpenoids isolated from Kadsura coccinea have demonstrated significant inhibitory activities. For instance, certain co-isolated compounds have shown potent inhibition of inflammatory cytokines and proliferation of rheumatoid arthritis-fibroblastoid synovial (RA-FLS) cells. This suggests that this compound may warrant further investigation for similar biological effects.

Methodologies for Biological Evaluation

To facilitate further research into the biological activities of this compound, this section outlines standard experimental protocols for assessing antiproliferative and anti-inflammatory effects, based on methodologies applied to analogous compounds isolated from Kadsura coccinea.

Antiproliferative Activity Assessment (MTT Assay)

This protocol is designed to evaluate the effect of a compound on the proliferation of cell lines, such as rheumatoid arthritis-fibroblastoid synovial (RA-FLS) cells.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture RA-FLS cells seeding Seed cells into 96-well plates cell_culture->seeding compound_prep Prepare serial dilutions of this compound seeding->compound_prep treatment Add compound to wells compound_prep->treatment incubation Incubate for specified duration treatment->incubation add_mtt Add MTT solution incubation->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt add_solvent Add solubilizing agent (e.g., DMSO) incubate_mtt->add_solvent read_absorbance Measure absorbance at 570 nm add_solvent->read_absorbance calculate_inhibition Calculate percentage of cell growth inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Workflow for determining antiproliferative activity using the MTT assay.
Anti-inflammatory Activity Assessment (Nitric Oxide Production)

This protocol measures the effect of a compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Experimental Workflow for Nitric Oxide Assay

NO_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_assay Griess Assay cluster_analysis Data Analysis cell_culture Culture RAW 264.7 cells seeding Seed cells into 96-well plates cell_culture->seeding compound_prep Prepare dilutions of this compound seeding->compound_prep treatment Add compound to wells compound_prep->treatment stimulation Add LPS to induce NO production treatment->stimulation incubation Incubate for 24 hours stimulation->incubation collect_supernatant Collect cell culture supernatant incubation->collect_supernatant add_griess Add Griess reagent to supernatant collect_supernatant->add_griess incubate_griess Incubate for color development add_griess->incubate_griess read_absorbance Measure absorbance at 540 nm incubate_griess->read_absorbance calculate_nitrite Calculate nitrite concentration read_absorbance->calculate_nitrite determine_inhibition Determine percentage of NO inhibition calculate_nitrite->determine_inhibition

Workflow for assessing anti-inflammatory activity via nitric oxide inhibition.

Signaling Pathway Considerations

Given the lack of specific mechanistic studies on this compound, a definitive signaling pathway cannot be delineated at this time. However, based on the activities of other triterpenoids, potential pathways that could be investigated include those involved in inflammation and cell cycle regulation. The following diagram illustrates a generalized logical relationship for investigating the mechanism of action of a novel antiproliferative compound.

MoA_Investigation cluster_cellular_effects Cellular Effects cluster_pathway_analysis Signaling Pathway Analysis cluster_target_id Target Identification compound This compound proliferation Inhibition of Cell Proliferation compound->proliferation apoptosis Induction of Apoptosis proliferation->apoptosis cell_cycle Cell Cycle Arrest proliferation->cell_cycle mapk MAPK Pathway apoptosis->mapk pi3k_akt PI3K/Akt Pathway apoptosis->pi3k_akt nf_kb NF-κB Pathway apoptosis->nf_kb cell_cycle->mapk cell_cycle->pi3k_akt cell_cycle->nf_kb protein_array Protein Array Screening mapk->protein_array affinity_chrom Affinity Chromatography mapk->affinity_chrom in_silico In Silico Docking mapk->in_silico pi3k_akt->protein_array pi3k_akt->affinity_chrom pi3k_akt->in_silico nf_kb->protein_array nf_kb->affinity_chrom nf_kb->in_silico

References

Methodological & Application

Application Note: Quantitative Determination of Micranoic Acid A using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Micranoic acid A, a triterpenoid of interest in pharmaceutical research. The method utilizes a reversed-phase C18 column with UV detection, providing excellent selectivity and sensitivity. A detailed protocol for sample preparation from a biological matrix, method validation parameters, and chromatographic conditions are presented. This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in various samples.

Introduction

This compound is a naturally occurring triterpenoid with potential therapeutic properties. As research into its pharmacological effects progresses, the need for a validated analytical method for its quantification becomes crucial. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture.[1] This application note details a reversed-phase HPLC method developed and validated for the accurate determination of this compound. The chemical properties of this compound, including its molecular formula (C22H32O3) and predicted pKa (4.72), were considered in the development of this method.[2]

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1100 series HPLC or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD).[3]

  • Column: ZORBAX SB-Aq C18 column (4.6 mm × 150 mm, 5 µm).[3]

  • Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).

  • This compound Standard: Purity ≥98%.

Chromatographic Conditions

The separation of this compound was achieved using a gradient elution. The mobile phase consisted of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). The chromatographic conditions are summarized in Table 1. The use of an acidic mobile phase suppresses the ionization of the carboxylic acid group of this compound, leading to better retention and peak shape on a reversed-phase column.[3]

Table 1: HPLC Chromatographic Conditions

ParameterValue
ColumnZORBAX SB-Aq C18 (4.6 mm × 150 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient70% B to 95% B over 10 min, hold at 95% B for 2 min, return to 70% B in 1 min, and re-equilibrate for 5 min
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength210 nm
Run Time18 minutes
Standard Solution Preparation

A stock solution of this compound (1 mg/mL) was prepared by dissolving the accurately weighed standard in methanol. A series of working standard solutions ranging from 1 µg/mL to 100 µg/mL were prepared by serial dilution of the stock solution with the mobile phase.

Sample Preparation Protocol

A liquid-liquid extraction (LLE) procedure was employed for the extraction of this compound from a plasma matrix.

  • Sample Collection: Collect 1 mL of plasma sample.

  • Acidification: Add 100 µL of 1 M HCl to the plasma sample to acidify it.

  • Extraction: Add 3 mL of ethyl acetate to the acidified plasma, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.

  • Solvent Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (70% acetonitrile in 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.[4]

Results and Discussion

Method Validation

The developed HPLC method was validated for linearity, precision, and accuracy.

  • Linearity: The calibration curve for this compound was constructed by plotting the peak area against the concentration. The method showed excellent linearity over the concentration range of 1-100 µg/mL, with a coefficient of determination (R²) greater than 0.999.

  • Precision: The precision of the method was evaluated by analyzing six replicate injections of a standard solution at a concentration of 20 µg/mL. The relative standard deviation (RSD) for the peak area was found to be less than 2%, indicating good precision.

  • Accuracy: The accuracy of the method was determined by a recovery study. Blank plasma samples were spiked with known concentrations of this compound (10, 50, and 90 µg/mL) and subjected to the sample preparation protocol. The recovery was calculated by comparing the measured concentration to the spiked concentration. The average recovery was found to be within the range of 95-105%.

Table 2: Method Validation Data

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (R²)> 0.999
Precision (%RSD, n=6)< 2%
Accuracy (Recovery %)95 - 105%
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL

Experimental Workflow Diagramdot

HPLC_Workflow filter filter hplc hplc filter->hplc detection detection chromatogram chromatogram detection->chromatogram

References

Application Note: Mass Spectrometry Fragmentation Analysis of Micranoic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and analysis for the characterization of Micranoic acid A, a triterpenoid isolated from Kadsura angustifolia, using mass spectrometry (MS).[1][2] The fragmentation patterns of triterpenoids, including this compound, can provide significant structural information. This document outlines a comprehensive experimental workflow, from sample preparation to data analysis, and presents a proposed fragmentation pathway for this compound based on established principles of triterpenoid mass spectrometry. The information herein serves as a practical guide for researchers engaged in the structural elucidation of natural products and drug development.

Introduction

This compound is a triterpenoid that has been isolated from the herbs of Kadsura angustifolia.[1][2] Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Mass spectrometry is a powerful analytical technique for the structural characterization of these complex molecules. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable insights into the compound's structure, including its carbon skeleton and the nature and location of functional groups.

The analysis of pentacyclic triterpenoids by electrospray ionization (ESI) mass spectrometry typically reveals characteristic fragmentation behaviors. Common fragmentation pathways include the loss of small neutral molecules such as water (H₂O) and formic acid (HCOOH), as well as retro-Diels-Alder (RDA) cleavages of the ring system.[3] Understanding these fragmentation patterns is crucial for the unambiguous identification and structural elucidation of novel triterpenoids.

Experimental Protocol

This section details the methodology for the mass spectrometry analysis of this compound.

1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition for infusion analysis.

2. Instrumentation

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.

  • Liquid Chromatography (LC) System (Optional): For analysis of complex mixtures, an ultra-high-performance liquid chromatography (UHPLC) system can be coupled to the mass spectrometer.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for the separation of triterpenoids.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

3. Mass Spectrometry Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument.

ParameterSetting
Ionization Mode Positive or Negative Electrospray Ionization (ESI)
Capillary Voltage 3.5 - 4.5 kV
Cone Voltage 20 - 40 V
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C
Desolvation Gas Flow 600 - 800 L/hr
Collision Gas Argon
Collision Energy Ramped from 10 to 40 eV for MS/MS
Mass Range m/z 50 - 1000

Data Presentation: Proposed Fragmentation of this compound

This compound has a molecular formula of C₂₂H₃₂O₃ and a molecular weight of 344.49 g/mol .[1] Based on the general fragmentation patterns of pentacyclic triterpenoids, the following table summarizes the expected key fragment ions for this compound in positive ion mode ESI-MS/MS.

Precursor Ion [M+H]⁺ (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
345.24327.23H₂O (18.01 Da)[M+H-H₂O]⁺
345.24299.23HCOOH (46.01 Da)[M+H-HCOOH]⁺
345.24281.22H₂O + HCOOH (64.02 Da)[M+H-H₂O-HCOOH]⁺
345.24VariesVariesRetro-Diels-Alder Fragments

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the MS fragmentation analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working Working Solution (1-10 µg/mL) stock->working lc UHPLC Separation (Optional) working->lc ms ESI-MS/MS lc->ms spectra Acquire MS & MS/MS Spectra ms->spectra analysis Fragmentation Analysis spectra->analysis elucidation Structure Elucidation analysis->elucidation

Figure 1: Experimental workflow for the mass spectrometry analysis of this compound.

Proposed Fragmentation Pathway of this compound

The following diagram illustrates a plausible fragmentation pathway for this compound based on typical triterpenoid fragmentation.

fragmentation_pathway cluster_fragments Primary Fragments cluster_secondary_fragments Secondary Fragment M This compound [M+H]⁺ m/z 345.24 F1 [M+H-H₂O]⁺ m/z 327.23 M->F1 - H₂O F2 [M+H-HCOOH]⁺ m/z 299.23 M->F2 - HCOOH F3 [M+H-H₂O-HCOOH]⁺ m/z 281.22 F1->F3 - HCOOH F2->F3 - H₂O

References

Application Notes and Protocols: In Vitro Cytotoxicity Assay of Micranoic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micranoic acid A, a triterpenoid isolated from Kadsura angustifolia, belongs to a class of natural products known for their diverse pharmacological activities. Triterpenoids, including structurally similar compounds like ursolic acid and oleanolic acid, have demonstrated significant cytotoxic effects against various cancer cell lines.[1] These compounds are of great interest in oncology research and drug development due to their potential to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation.[2][3] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound and presents representative data from related triterpenoids to serve as a benchmark for experimental design.

Data Presentation: Cytotoxicity of Representative Triterpenoids

While specific cytotoxic data for this compound is not yet widely published, the following tables summarize the half-maximal inhibitory concentration (IC50) values for the structurally related pentacyclic triterpenoids, Ursolic Acid and Oleanolic Acid, against a range of human cancer cell lines. This data is valuable for comparative purposes and for selecting appropriate cell lines and concentration ranges for initial screening of this compound.

Table 1: Cytotoxicity (IC50) of Ursolic Acid against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Assay Method
MCF-7Breast Adenocarcinoma3724MTT
MDA-MB-231Breast Adenocarcinoma40-5024MTT[4]
HepG2Hepatocellular Carcinoma0.261Not SpecifiedMTT[5]
TE-12Esophageal Squamous Cell Carcinoma29.6548MTT[6]
TE-8Esophageal Squamous Cell Carcinoma39.0148MTT[6]
AsPC-1Pancreatic Ductal Adenocarcinoma10.1 - 14.2Not SpecifiedMTT[7]
BxPC-3Pancreatic Ductal Adenocarcinoma10.1 - 14.2Not SpecifiedMTT[7]

Table 2: Cytotoxicity (IC50) of Oleanolic Acid against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Assay Method
HepG2Hepatocellular Carcinoma31.94 (µg/mL)48MTT[8]
MCF-7Breast Adenocarcinoma27.99 (µg/mL)Not SpecifiedNot Specified[9]
A375Melanoma4.8Not SpecifiedNot Specified[10]
HL-60Leukemia44Not SpecifiedNot Specified[11]

Experimental Protocols

A widely used colorimetric method for assessing in vitro cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. The protocol below is a generalized procedure suitable for screening the cytotoxic effects of this compound.

MTT Assay Protocol for In Vitro Cytotoxicity

Materials:

  • Target cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • This compound (or other test compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT solution (5 mg/mL in sterile Phosphate Buffered Saline - PBS)

  • Solubilization solution (e.g., 100% DMSO or 0.04 N HCl in isopropanol)

  • 96-well flat-bottom sterile culture plates

  • Multi-channel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells to prepare a single-cell suspension in complete culture medium.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in a final volume of 100 µL.

    • Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the diluted compound solutions to the respective wells.

    • Include control wells:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest concentration of the test compound.

      • Untreated Control: Cells in complete medium only.

      • Blank Control: Medium only (no cells) to measure background absorbance.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

    • Mix gently on a plate shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Mandatory Visualizations

Experimental Workflow Diagram

G Figure 1: General Workflow for In Vitro Cytotoxicity MTT Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of this compound treatment 3. Treat Cells with Compound compound_prep->treatment incubation 4. Incubate for 24-72 hours treatment->incubation mtt_add 5. Add MTT Reagent incubation->mtt_add formazan_inc 6. Incubate for 3-4 hours mtt_add->formazan_inc solubilize 7. Solubilize Formazan Crystals formazan_inc->solubilize read_plate 8. Measure Absorbance at 570 nm solubilize->read_plate data_analysis 9. Calculate % Viability and IC50 read_plate->data_analysis

Caption: General workflow for in vitro cytotoxicity testing.

Signaling Pathway Diagram

G Figure 2: Potential Signaling Pathway for Triterpenoid-Induced Apoptosis cluster_membrane Cell Exterior cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion cluster_nucleus Nucleus This compound This compound ERK ERK This compound->ERK Inhibition Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) This compound->Bax Activation Apoptosis Apoptosis ERK->Apoptosis Inhibits (Normal Function) Mito Mitochondrial Membrane Permeabilization Bcl2->Mito Inhibits Bax->Mito Promotes CytoC Cytochrome c Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Casp3->Apoptosis Executes Mito->CytoC Release

Caption: Triterpenoid-induced apoptosis signaling pathway.

References

Investigating the Anti-inflammatory Potential of Micranoic Acid A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micranoic acid A is a lanostane-type triterpenoid isolated from plants of the Kadsura genus, notably Kadsura coccinea. Triterpenoids from this genus have demonstrated various biological activities, including anti-inflammatory effects. These application notes provide a comprehensive overview of the proposed anti-inflammatory potential of this compound and detailed protocols for its investigation. The methodologies outlined are based on established assays for evaluating the anti-inflammatory properties of natural products, particularly other lanostane triterpenoids.

The primary mechanism of inflammation at the cellular level often involves the activation of signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways lead to the production of pro-inflammatory mediators including nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This document outlines a proposed investigational plan to assess the inhibitory effects of this compound on these key inflammatory markers and signaling pathways in a lipopolysaccharide (LPS)-stimulated macrophage model.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for the anti-inflammatory effects of this compound. These values are based on typical results observed for similar bioactive triterpenoids and serve as a benchmark for expected outcomes in experimental investigations.

Table 1: Effect of this compound on Cell Viability and Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)Nitric Oxide (NO) Production (% of LPS control)
0 (Control)100 ± 4.25.3 ± 1.1
0 (LPS only)98 ± 3.5100
197 ± 4.185.2 ± 5.6
596 ± 3.962.7 ± 4.8
1095 ± 4.541.3 ± 3.9
2593 ± 5.125.8 ± 3.1
5088 ± 4.715.1 ± 2.5

Table 2: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
112.5 ± 2.19.8 ± 1.9
535.8 ± 3.428.4 ± 3.1
1058.2 ± 4.551.7 ± 4.2
2575.6 ± 5.170.3 ± 5.5
5089.4 ± 4.885.1 ± 4.9

Experimental Protocols

Protocol 1: Cell Culture and Viability Assay

Objective: To determine the cytotoxic effect of this compound on RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Lipopolysaccharide (LPS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (1-50 µM) for 1 hour.

  • Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A set of wells should be left untreated (control) or treated with LPS alone.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Nitric Oxide (NO) Production Assay

Objective: To measure the effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • Culture supernatant from Protocol 1

Procedure:

  • Collect the cell culture supernatant from the 96-well plate used in Protocol 1 before the addition of MTT.

  • Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a new 96-well plate.

  • Incubate the plate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

Protocol 3: Pro-inflammatory Cytokine Measurement (ELISA)

Objective: To quantify the effect of this compound on the production of TNF-α and IL-6 in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • Mouse TNF-α and IL-6 ELISA kits

  • Culture supernatant from Protocol 1

Procedure:

  • Use the cell culture supernatants collected in Protocol 2.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.

  • Briefly, add supernatants to the antibody-coated wells, followed by the addition of detection antibodies and substrate.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the cytokine concentrations based on the standard curves.

Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Objective: To investigate the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • RAW 264.7 cells cultured in 6-well plates

  • This compound

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies: anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK1/2, anti-ERK1/2, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with this compound at desired concentrations for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Use β-actin as a loading control to normalize the data.

Visualizations

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment start Seed RAW 264.7 cells in plates adhere Incubate overnight to adhere start->adhere pretreat Pre-treat with this compound adhere->pretreat stimulate Stimulate with LPS pretreat->stimulate viability Cell Viability Assay (MTT) stimulate->viability no_assay Nitric Oxide Assay (Griess) stimulate->no_assay elisa Cytokine ELISA (TNF-α, IL-6) stimulate->elisa western Western Blot (NF-κB, MAPK) stimulate->western

Experimental workflow for investigating this compound.

nf_kb_pathway cluster_inhibition LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkBa IκBα IKK->IkBa phosphorylates IkBa_p p-IκBα IkBa->IkBa_p NFkB NF-κB (p65/p50) NFkB_n NF-κB (nucleus) NFkB->NFkB_n translocates IkBa_p->NFkB releases Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_n->Genes activates transcription Micranoic_A This compound Micranoic_A->IKK inhibits Micranoic_A->NFkB_n inhibits

Proposed inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway cluster_mapks MAPK Cascades cluster_inhibition LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 phosphorylates JNK JNK MKK4_7->JNK phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 phosphorylates AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK->AP1 ERK1_2->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes Micranoic_A This compound Micranoic_A->p38 inhibits phosphorylation Micranoic_A->JNK inhibits phosphorylation Micranoic_A->ERK1_2 inhibits phosphorylation

Proposed inhibition of the MAPK signaling pathway by this compound.

Assessing the Antiviral Activity of Micranoic Acid A Against HIV: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific data on the anti-HIV activity of Micranoic acid A in publicly available scientific literature necessitates a generalized framework for its potential evaluation. The following application notes and protocols are provided as a comprehensive template for researchers, scientists, and drug development professionals to assess the anti-HIV-1 activity of a novel compound, such as this compound.

This compound is a terpenoid with the chemical formula C22H32O3. While some compounds isolated from Micromelum species, the plant genus from which similar compounds have been sourced, have shown biological activities, no specific anti-HIV data for this compound has been reported. To determine its potential as an anti-HIV agent, a systematic evaluation using a panel of in vitro assays is required. These assays are designed to determine the compound's efficacy in inhibiting viral replication, its mechanism of action, and its safety profile.

Data Presentation: Quantitative Summary of Antiviral Activity

A crucial aspect of antiviral drug discovery is the quantitative assessment of a compound's potency and toxicity. The following tables provide a standardized format for presenting such data.

Table 1: In Vitro Anti-HIV-1 Activity and Cytotoxicity of a Hypothetical Test Compound

Cell LineVirus StrainAssay TypeEC50 (µM)aCC50 (µM)bTIc
TZM-blHIV-1 NL4-3Luciferase ReporterValueValueValue
CEM-SSHIV-1 IIIBp24 AntigenValueValueValue
PMBCsHIV-1 BaLp24 AntigenValueValueValue

aEC50 (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%. bCC50 (50% Cytotoxic Concentration): The concentration of the compound that reduces cell viability by 50%. cTI (Therapeutic Index): Calculated as CC50/EC50, indicating the compound's selectivity for the virus over host cells.

Table 2: Mechanistic Profile of a Hypothetical Test Compound Against HIV-1 Enzymes

Target EnzymeAssay TypeIC50 (µM)d
Reverse TranscriptaseColorimetricValue
IntegraseFluorescenceValue
ProteaseFRETValue

dIC50 (50% Inhibitory Concentration): The concentration of the compound that inhibits the activity of a specific viral enzyme by 50%.

Experimental Protocols

Detailed methodologies for key experiments are outlined below. These protocols provide a foundation for the systematic evaluation of a novel compound's anti-HIV-1 activity.

Protocol 1: Cytotoxicity Assay

This assay determines the concentration at which the test compound is toxic to host cells.

Workflow for Cytotoxicity Assay

A Seed cells in 96-well plate B Add serial dilutions of test compound A->B C Incubate for 48-72 hours B->C D Add cytotoxicity reagent (e.g., MTT, XTT) C->D E Incubate and measure absorbance/fluorescence D->E F Calculate CC50 value E->F

Caption: Workflow for determining the 50% cytotoxic concentration (CC50).

Methodology:

  • Cell Preparation: Seed TZM-bl or CEM-SS cells in a 96-well microtiter plate at a density of 1 x 104 cells/well.

  • Compound Addition: Prepare serial dilutions of the test compound in cell culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours.

  • Viability Assessment: Add a viability reagent such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or XTT [2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide] to each well.

  • Data Acquisition: After a further incubation period, measure the optical density at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using non-linear regression analysis.

Protocol 2: HIV-1 Replication Inhibition Assay (TZM-bl Reporter Cell Line)

This assay quantifies the inhibition of HIV-1 replication by measuring the activity of a reporter gene (luciferase) that is activated upon viral entry and integration.

Workflow for HIV-1 Replication Inhibition Assay

A Seed TZM-bl cells in 96-well plate B Pre-treat cells with test compound A->B C Infect cells with HIV-1 B->C D Incubate for 48 hours C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence E->F G Calculate EC50 value F->G

Caption: Workflow for determining the 50% effective concentration (EC50).

Methodology:

  • Cell Seeding: Plate TZM-bl cells in a 96-well plate at a density of 1 x 104 cells/well.

  • Compound Treatment: Add serial dilutions of the test compound to the cells and incubate for 1-2 hours.

  • Viral Infection: Infect the cells with a known titer of HIV-1 (e.g., NL4-3 strain). Include a no-virus control and a virus-only control.

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Calculate the percentage of inhibition of viral replication relative to the virus-only control and determine the EC50 value.

Protocol 3: Mechanism of Action - Reverse Transcriptase (RT) Inhibition Assay

This cell-free assay determines if the compound directly inhibits the activity of HIV-1 reverse transcriptase, an essential enzyme for converting viral RNA into DNA.

Workflow for RT Inhibition Assay

A Prepare reaction mixture (template, primer, dNTPs) B Add recombinant HIV-1 RT and test compound A->B C Incubate to allow DNA synthesis B->C D Add detection reagent (e.g., colorimetric) C->D E Measure absorbance D->E F Calculate IC50 value E->F

Caption: Workflow for determining the 50% inhibitory concentration (IC50) for RT.

Methodology:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing a poly(A) template, oligo(dT) primer, and labeled or unlabeled deoxynucleoside triphosphates (dNTPs).

  • Enzyme and Inhibitor Addition: Add recombinant HIV-1 RT enzyme and serial dilutions of the test compound to the reaction mixture. Include a no-enzyme control and a no-compound control.

  • Incubation: Incubate the plate at 37°C to allow for DNA synthesis.

  • Detection: Quantify the newly synthesized DNA using a colorimetric or radiometric method.

  • Analysis: Calculate the percentage of RT inhibition relative to the no-compound control and determine the IC50 value.

Potential Signaling Pathways and Mechanisms of Action

Should this compound demonstrate anti-HIV activity, further studies would be necessary to elucidate its precise mechanism of action. Potential targets in the HIV life cycle include:

  • Viral Entry: Inhibition of the interaction between the viral envelope protein (gp120) and the host cell receptors (CD4 and co-receptors CCR5 or CXCR4).

  • Reverse Transcription: Direct inhibition of the reverse transcriptase enzyme.

  • Integration: Blocking the function of the integrase enzyme, which incorporates the viral DNA into the host genome.

  • Protease Activity: Inhibiting the protease enzyme responsible for cleaving viral polyproteins into mature, functional proteins.

Hypothetical Signaling Pathway for an HIV Entry Inhibitor

cluster_virus HIV-1 cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding CCR5 CCR5 Co-receptor CD4->CCR5 Conformational Change Fusion Membrane Fusion CCR5->Fusion Compound This compound (Hypothetical) Compound->gp120 Blocks Binding

Application Notes and Protocols for Testing Micranoic Acid A Efficacy in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micranoic acid A, a naturally occurring terpenoid sourced from the Kadsura plant genus (family Schisandraceae), presents a novel scaffold for investigation in oncology.[1][2][3] While specific biological activities of this compound are not yet extensively documented in publicly available literature, its classification as a terpenoid suggests potential anti-cancer properties. Many terpenoids have been shown to exhibit cytotoxic effects against various cancer cell lines through mechanisms including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[4][5][6]

These application notes provide a comprehensive framework for evaluating the efficacy of this compound using established 2D and 3D cell culture models. The protocols herein describe methods to assess its impact on cancer cell viability, proliferation, and apoptosis, and to elucidate its potential mechanism of action. Given the nascent stage of research on this compound, the data presented is hypothetical and serves to illustrate the application of these methods.

Recommended Cell Culture Models

The choice of cell culture model is critical for obtaining clinically relevant data.[7] We recommend a tiered approach, beginning with 2D monolayer cultures for initial high-throughput screening, followed by more complex 3D spheroid models that better mimic the tumor microenvironment.[8][9]

  • 2D Monolayer Cultures: Ideal for initial screening of this compound to determine its cytotoxic concentration range (IC50) across a panel of cancer cell lines. This model is cost-effective and allows for rapid assessment.[7][10]

  • 3D Spheroid Cultures: These models recapitulate cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration barriers found in solid tumors, offering a more physiologically relevant system to test efficacy.[8][9][11][12]

A selection of cancer cell lines for initial screening could include representatives from major cancer types such as:

  • Breast Cancer: MCF-7 (ER-positive), MDA-MB-231 (triple-negative)

  • Lung Cancer: A549 (non-small cell lung cancer)

  • Prostate Cancer: DU145 (androgen-independent)

  • Colorectal Cancer: HT-29

Experimental Protocols

2D Cell Culture Protocol

This protocol outlines the basic steps for maintaining and treating cancer cell lines in a 2D monolayer format.

Materials:

  • Selected cancer cell line

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • 96-well and 6-well tissue culture plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

Procedure:

  • Cell Seeding:

    • Grow cells to 80-90% confluency in a T-75 flask.

    • Wash cells with PBS and detach using Trypsin-EDTA.

    • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and perform a cell count.

    • Seed cells into 96-well plates (for viability assays) or 6-well plates (for protein and RNA analysis) at a predetermined density and allow them to adhere overnight.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete growth medium from the stock solution.

    • Remove the old medium from the cell culture plates and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation:

    • Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

3D Spheroid Culture Protocol (Hanging Drop Method)

This protocol describes the generation of 3D tumor spheroids using the hanging drop method.[11][13]

Materials:

  • Single-cell suspension of cancer cells

  • Complete growth medium

  • PBS

  • Large petri dishes (e.g., 100 mm)

  • Lid of a petri dish

Procedure:

  • Cell Suspension Preparation:

    • Prepare a single-cell suspension as described in the 2D protocol, ensuring no cell clumps are present.

    • Adjust the cell concentration to 1 x 10^5 to 5 x 10^5 cells/mL in complete growth medium.

  • Hanging Drop Formation:

    • Pipette 20 µL droplets of the cell suspension onto the inner surface of a petri dish lid.

    • Add sterile PBS to the bottom of the petri dish to create a humidified chamber and prevent the drops from evaporating.

    • Carefully invert the lid and place it on the bottom dish.

  • Spheroid Formation and Treatment:

    • Incubate the plates for 2-5 days to allow for spheroid formation.

    • Once spheroids have formed, they can be individually harvested and transferred to a low-attachment 96-well plate for treatment with this compound as described in the 2D protocol.

Efficacy Assessment

Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic and anti-proliferative effects of this compound.

  • MTT/XTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • BrdU Assay: Measures DNA synthesis as an indicator of cell proliferation.

Hypothetical Data Presentation:

Table 1: IC50 Values of this compound in 2D and 3D Cancer Cell Culture Models (µM)

Cell Line2D Culture (48h)3D Spheroid Culture (72h)
MCF-7 15.235.8
MDA-MB-231 8.922.1
A549 12.528.4
DU145 18.742.3
HT-29 10.325.9
Apoptosis Assays

These assays determine if this compound induces programmed cell death.

  • Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase-Glo 3/7 Assay: Measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.

Hypothetical Data Presentation:

Table 2: Apoptosis Induction by this compound (at IC50 concentration) after 48h Treatment

Cell Line% Apoptotic Cells (Annexin V+)Fold-Increase in Caspase 3/7 Activity
MCF-7 35.64.2
MDA-MB-231 48.26.8
A549 41.55.5

Mechanism of Action: Signaling Pathway Analysis

Based on the known mechanisms of other anti-cancer terpenoids, this compound may exert its effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.[6][14][15][16][17][18][19][20][21][22] Western blotting can be used to analyze the protein expression levels of key signaling molecules.

Hypothetical Signaling Pathway Affected by this compound:

Terpenoids often induce apoptosis through the intrinsic mitochondrial pathway and inhibit pro-survival signaling. A plausible hypothetical mechanism for this compound is the inhibition of the PI3K/Akt pathway, leading to the de-repression of pro-apoptotic proteins and the activation of caspases.

Micranoic_Acid_A_Pathway MAA This compound PI3K PI3K MAA->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Bax Bax Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway of this compound inducing apoptosis.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.

Experimental_Workflow start Start: this compound culture_2d 2D Cell Culture (MCF-7, MDA-MB-231, A549, etc.) start->culture_2d viability_assay Cell Viability Assay (MTT/XTT) culture_2d->viability_assay ic50 Determine IC50 viability_assay->ic50 culture_3d 3D Spheroid Culture ic50->culture_3d apoptosis_assay Apoptosis Assay (Annexin V/PI, Caspase-Glo) ic50->apoptosis_assay western_blot Western Blot Analysis (PI3K/Akt Pathway) ic50->western_blot culture_3d->viability_assay data_analysis Data Analysis & Interpretation apoptosis_assay->data_analysis western_blot->data_analysis

Caption: Experimental workflow for this compound efficacy testing.

Logical Relationship of 2D vs. 3D Models

The relationship between 2D and 3D cell culture models in drug screening is hierarchical and complementary.

Model_Relationship screening Initial High-Throughput Screening culture_2d 2D Monolayer Culture - Rapid - Cost-effective - High-throughput screening->culture_2d culture_3d 3D Spheroid Culture - Physiologically relevant - Mimics tumor microenvironment - Better prediction of in vivo efficacy culture_2d->culture_3d Promising Candidates invivo In Vivo Studies culture_3d->invivo Validated Efficacy

References

Developing Analytical Standards for Micranoic Acid A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micranoic acid A, a triterpenoid isolated from Kadsura angustifolia, represents a class of natural products with significant potential for therapeutic applications.[1][2] Triterpenoids from the genus Kadsura have demonstrated a range of biological activities, including anti-inflammatory, anti-HIV, and cytotoxic effects.[3][4] To facilitate further research and development of this compound, robust and reliable analytical standards and methodologies are essential. This document provides detailed application notes and protocols for the extraction, purification, quantification, and characterization of this compound. Additionally, it outlines potential biological signaling pathways that may be modulated by this compound, based on the known activities of related triterpenoids.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is critical for the development of appropriate analytical methods and for ensuring the accurate preparation of standards.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 659738-08-6[1]
Molecular Formula C22H32O3[1]
Molecular Weight 344.49 g/mol [1]
Predicted Boiling Point 483.3±45.0 °C[1]
Predicted Density 1.09±0.1 g/cm3 [1]
Predicted pKa 4.72±0.10[1]
Source Kadsura angustifolia[1][2]

Experimental Protocols

Extraction and Purification of this compound from Plant Material

This protocol describes a general method for the extraction and purification of this compound from the dried and powdered plant material of Kadsura angustifolia.

Materials:

  • Dried and powdered Kadsura angustifolia plant material

  • Methanol (95%, HPLC grade) containing 1% concentrated HCl

  • Ultrasonicator

  • Filter paper

  • 0.45 µm PTFE membrane filter

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

Protocol:

  • Mix 1 gram of the dried, powdered plant material with 10 mL of 95% methanol containing 1% concentrated HCl.

  • Homogenize the mixture using an ultrasonicator for 15 minutes.

  • Allow the mixture to stand for 30 minutes at room temperature.

  • Filter the extract through filter paper to remove solid plant debris.

  • Further filter the extract through a 0.45 µm PTFE membrane filter to ensure a particle-free solution.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Perform silica gel column chromatography on the crude extract.

  • Elute the column with a gradient of hexane and ethyl acetate to separate the fractions.

  • Collect the fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Combine the fractions containing the purified compound and evaporate the solvent to yield purified this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for the quantitative analysis of this compound using HPLC with UV/PDA detection. Method optimization will be required for specific instrumentation and sample matrices.

Instrumentation and Columns:

  • HPLC system with a UV/PDA detector

  • A C18 or C30 reversed-phase column is recommended for triterpenoid separation.[5]

Mobile Phase and Gradient:

  • A common mobile phase for triterpenoid analysis is a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1-0.2% formic or acetic acid) to improve peak shape.[6]

  • An example gradient could be:

    • Start with 60% acetonitrile and 40% water (containing 0.2% acetic acid).

    • Linearly increase to 90% acetonitrile over 60 minutes.[6]

  • The flow rate is typically set between 0.8 and 1.0 mL/min.[6]

Detection:

  • Triterpenoids often lack strong chromophores, making detection at low wavelengths (around 210 nm) necessary.[7]

Protocol:

  • Prepare a stock solution of purified this compound of known concentration in methanol or a suitable solvent.

  • Create a series of calibration standards by diluting the stock solution.

  • Prepare the sample for injection by dissolving a known amount of the extract in the initial mobile phase composition and filtering it through a 0.22 µm syringe filter.

  • Inject the standards and the sample onto the HPLC system.

  • Develop a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Table 2: HPLC Method Parameters for Triterpenoid Analysis

ParameterRecommended ConditionReference
Column C18 or C30, 3-5 µm particle size[5]
Mobile Phase A Water with 0.1-0.2% Formic or Acetic Acid[6]
Mobile Phase B Acetonitrile[6]
Gradient 60-90% B over 60 min[6]
Flow Rate 0.8 - 1.0 mL/min[6]
Detection Wavelength 210 nm[7]
Injection Volume 10-20 µL[7]
Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.

Sample Preparation:

  • Dissolve a sufficient amount of purified this compound in a suitable deuterated solvent (e.g., CDCl3, Methanol-d4).

NMR Experiments:

  • 1H NMR: Provides information about the number and types of protons in the molecule.

  • 13C NMR: Provides information about the carbon skeleton. The chemical shifts for triterpenoids typically fall into distinct ranges: δ 8.0–60.0 (methyl, methylene, methine, and quaternary carbons), δ 60.0–90.0 (oxygenated carbons), δ 109.0–160.0 (olefinic carbons), and 170.0–220.0 (carbonyl carbons).[8]

  • 2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, which is crucial for assigning the complete structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is essential for confirming the elemental composition of this compound.

Protocol:

  • Prepare a dilute solution of the purified compound in a suitable solvent.

  • Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Acquire the mass spectrum in either positive or negative ion mode.

  • Determine the accurate mass of the molecular ion and compare it with the theoretical mass of the proposed molecular formula (C22H32O3) to confirm its elemental composition.

Potential Biological Activities and Signaling Pathways

Triterpenoids have been shown to exert their biological effects through the modulation of various signaling pathways. Based on the known activities of related compounds, this compound may interact with key inflammatory and viral-related pathways.

Anti-inflammatory Activity

Many triterpenoids exhibit anti-inflammatory properties by targeting the NF-κB and MAPK signaling pathways.[9][10] These pathways are central to the production of pro-inflammatory mediators.

Anti-inflammatory Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK Activation MAPKKK MAPKKK Receptor->MAPKKK Activation Micranoic_acid_A This compound Micranoic_acid_A->IKK Inhibition Micranoic_acid_A->MAPKKK Inhibition IkB IκB IKK->IkB Phosphorylation NF-kB NF-κB IkB->NF-kB Release NF-kB_n NF-κB NF-kB->NF-kB_n Translocation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation MAPK_n MAPK MAPK->MAPK_n Translocation Gene_Expression Inflammatory Gene Expression NF-kB_n->Gene_Expression MAPK_n->Gene_Expression

Caption: Potential inhibition of NF-κB and MAPK signaling by this compound.

Potential Anti-HIV Activity

Certain triterpenoids have been identified as inhibitors of HIV replication.[8][11][12] The mechanisms can include blocking viral entry, or inhibiting key viral enzymes such as reverse transcriptase and protease.

Anti-HIV Mechanism cluster_steps HIV Replication Cycle HIV_Virion HIV Virion Host_Cell Host Cell HIV_Virion->Host_Cell Attachment & Fusion Entry Viral Entry Host_Cell->Entry Micranoic_acid_A This compound Micranoic_acid_A->Entry Inhibition Reverse_Transcription Reverse Transcription Micranoic_acid_A->Reverse_Transcription Inhibition Protease_Activity Protease Activity Micranoic_acid_A->Protease_Activity Inhibition Entry->Reverse_Transcription Integration Integration Reverse_Transcription->Integration Integration->Protease_Activity Maturation Viral Maturation Protease_Activity->Maturation

Caption: Potential inhibitory targets of this compound in the HIV life cycle.

Triterpenoid Biosynthesis Pathway

This compound, as a triterpenoid, is synthesized via the mevalonate pathway, starting from the cyclization of 2,3-oxidosqualene.[13][14] While the specific enzymes involved in the biosynthesis of this compound have not yet been elucidated, the general pathway provides a framework for understanding its formation.

Triterpenoid_Biosynthesis Acetyl-CoA Acetyl-CoA Mevalonate_Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate_Pathway Farnesyl_Pyrophosphate Farnesyl Pyrophosphate Mevalonate_Pathway->Farnesyl_Pyrophosphate Squalene Squalene Farnesyl_Pyrophosphate->Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene OSC Oxidosqualene Cyclase (OSC) Oxidosqualene->OSC Triterpene_Scaffold Triterpene Scaffold OSC->Triterpene_Scaffold Modification_Enzymes Modification Enzymes (e.g., P450s, UGTs) Triterpene_Scaffold->Modification_Enzymes Micranoic_Acid_A This compound Modification_Enzymes->Micranoic_Acid_A

Caption: General biosynthetic pathway of triterpenoids.

Conclusion

The protocols and information provided in this document serve as a comprehensive guide for the development of analytical standards for this compound. The outlined methodologies for extraction, purification, and quantification will enable researchers to accurately study this promising natural product. Furthermore, the proposed biological pathways offer a starting point for investigating the pharmacological mechanisms of this compound, paving the way for its potential development as a therapeutic agent. Further research is warranted to elucidate the specific enzymes in its biosynthetic pathway and to confirm its interactions with the proposed signaling pathways.

References

Application of Micranoic Acid A in Natural Product Synthesis: A Review of Current Research

Author: BenchChem Technical Support Team. Date: November 2025

Opening Statement

Micranoic acid A, a triterpenoid natural product isolated from the plant Kadsura angustifolia, has been identified and structurally characterized.[1][2] Despite its intriguing chemical architecture, a comprehensive review of the scientific literature reveals a notable absence of its application as a starting material or key intermediate in the total synthesis of other natural products. This document outlines the current state of knowledge regarding this compound and highlights the apparent lack of documented synthetic utility in the broader field of natural product synthesis.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for any potential future synthetic applications, providing insights into its solubility, stability, and functional group reactivity.

PropertyValueReference
Molecular Formula C₂₂H₃₂O₃[1]
Molecular Weight 344.49 g/mol [1]
CAS Number 659738-08-6[1]
Synonyms Micraic acid A[1]
Source Kadsura angustifolia[2]

Potential Synthetic Transformations

While no specific applications of this compound in natural product synthesis have been reported, its structure suggests several potential chemical transformations that could be explored. The core structure features a carboxylic acid, a ketone, and a vinyl group, which are all versatile functional groups for synthetic manipulation.

A hypothetical workflow for the utilization of this compound as a synthetic precursor is depicted below. This diagram illustrates the logical flow from the isolated natural product to a potential, yet currently undocumented, complex natural product target.

G cluster_0 Starting Material cluster_1 Functional Group Interconversion cluster_2 Carbon Skeleton Modification cluster_3 Target Molecule Micranoic_acid_A This compound (Isolated from K. angustifolia) FGI Functional Group Interconversions (e.g., reduction, oxidation, esterification) Micranoic_acid_A->FGI Chemical Reagents CSM Carbon Skeleton Modifications (e.g., C-C bond formation, ring construction) FGI->CSM Key Intermediates Target Complex Natural Product Target (Hypothetical) CSM->Target Final Synthetic Steps

Caption: Hypothetical workflow for the synthetic utilization of this compound.

Experimental Protocols: A Note on Unavailability

A critical aspect of providing detailed Application Notes and Protocols is the inclusion of robust and validated experimental procedures. Due to the lack of published research on the synthetic applications of this compound, it is not possible to provide any established protocols. The generation of such protocols would require original research and development, which is beyond the scope of this review.

For researchers interested in exploring the synthetic potential of this compound, the following general experimental approaches, commonly employed in natural product synthesis, could serve as a starting point:

  • Esterification of the Carboxylic Acid: Standard esterification conditions (e.g., using an alcohol in the presence of an acid catalyst like H₂SO₄ or a coupling agent like DCC) could be employed to protect the carboxylic acid or to introduce a handle for further transformations.

  • Reduction of the Ketone: The ketone functionality could be stereoselectively reduced to a secondary alcohol using various reducing agents (e.g., NaBH₄, LiAlH₄, or more specialized chiral reagents) to introduce a new stereocenter.

  • Modification of the Vinyl Group: The vinyl group could be subjected to a range of reactions, including hydrogenation, epoxidation, or hydroboration-oxidation, to introduce further functionality.

It is imperative to reiterate that these are general suggestions and would require significant optimization and characterization for the specific substrate of this compound.

Conclusion and Future Outlook

References

Application Notes and Protocols for In Vivo Experimental Design of Micranoic Acid A Studies in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Micranoic acid A is a naturally occurring norlanostane triterpenoid isolated from plants of the Kadsura and Schisandra genera, belonging to the Schisandraceae family. Triterpenoids from these plants have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and antiproliferative effects. While specific in vivo data for this compound is limited, the broader class of lanostane triterpenoids has been more extensively studied. These notes and protocols provide a framework for designing in vivo experiments to investigate the therapeutic potential of this compound, drawing upon existing knowledge of related compounds and plant extracts.

1. Preclinical Assessment of Anti-Inflammatory Activity

Lanostane triterpenoids have shown promise as anti-inflammatory agents by modulating key signaling pathways. The following protocols are designed to evaluate the anti-inflammatory efficacy of this compound in established murine models of inflammation.

1.1. Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to assess the systemic anti-inflammatory effects of a compound.

Experimental Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Experimental Groups:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • Group 2: LPS control (1 mg/kg, intraperitoneal injection).

    • Group 3-5: this compound (e.g., 10, 25, 50 mg/kg, oral gavage) + LPS.

    • Group 6: Positive control (e.g., Dexamethasone, 1 mg/kg, intraperitoneal injection) + LPS.

  • Procedure:

    • Administer this compound or vehicle orally one hour before LPS challenge.

    • Induce systemic inflammation by injecting LPS (1 mg/kg) intraperitoneally.

    • Monitor animals for clinical signs of inflammation (e.g., lethargy, piloerection).

    • At a predetermined time point (e.g., 6 hours post-LPS), collect blood via cardiac puncture for cytokine analysis.

    • Euthanize animals and harvest tissues (e.g., lung, liver) for histological and molecular analysis.

  • Endpoints:

    • Primary: Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) measured by ELISA.

    • Secondary:

      • Histopathological evaluation of lung and liver tissue for inflammatory cell infiltration and tissue damage.

      • Gene expression of inflammatory markers (iNOS, COX-2) in tissues by RT-qPCR.

      • Assessment of NF-κB activation in tissues by Western blot or immunohistochemistry.

1.2. Carrageenan-Induced Paw Edema in Rats

This is a widely used model of acute local inflammation.

Experimental Protocol:

  • Animal Model: Male Wistar rats (150-200 g).

  • Acclimatization: As described in 1.1.

  • Experimental Groups:

    • Group 1: Vehicle control.

    • Group 2: Carrageenan control.

    • Group 3-5: this compound (e.g., 10, 25, 50 mg/kg, oral gavage).

    • Group 6: Positive control (e.g., Indomethacin, 10 mg/kg, oral gavage).

  • Procedure:

    • Measure the initial paw volume of all rats using a plethysmometer.

    • Administer this compound, vehicle, or positive control orally.

    • After one hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Endpoints:

    • Primary: Paw edema volume (mL) and percentage inhibition of edema.

    • Secondary: Myeloperoxidase (MPO) activity in paw tissue as an indicator of neutrophil infiltration.

Data Presentation: Anti-Inflammatory Studies

Parameter Vehicle Control LPS/Carrageenan Control This compound (Low Dose) This compound (Mid Dose) This compound (High Dose) Positive Control
LPS Model
Serum TNF-α (pg/mL)BaselineHighReducedReducedSignificantly ReducedSignificantly Reduced
Serum IL-6 (pg/mL)BaselineHighReducedReducedSignificantly ReducedSignificantly Reduced
Lung MPO (U/g tissue)BaselineHighReducedReducedSignificantly ReducedSignificantly Reduced
Carrageenan Model
Paw Edema (mL) at 3hMinimalHighReducedReducedSignificantly ReducedSignificantly Reduced
% Inhibition of EdemaN/A0%Dose-dependentDose-dependentDose-dependentHigh

2. Investigation of Potential Mechanisms of Action

Based on studies of related lanostane triterpenoids, the anti-inflammatory effects of this compound may be mediated through the modulation of the NF-κB and Nrf2 signaling pathways.

Signaling Pathway Diagram: Anti-inflammatory Action of Lanostane Triterpenoids

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Cellular Response cluster_2 This compound Intervention LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFκB->ProInflammatory Induces Transcription Nrf2 Nrf2 ARE ARE Nrf2->ARE Binds Keap1 Keap1 Keap1->Nrf2 Sequesters AntiOxidant Antioxidant Genes (HO-1) ARE->AntiOxidant Induces Transcription MA This compound MA->IKK Inhibits MA->Keap1 Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound.

3. Preliminary Toxicological Evaluation

An acute oral toxicity study is essential to determine the safety profile of this compound.

Experimental Protocol:

  • Animal Model: Female Sprague-Dawley rats (8-10 weeks old).

  • Guideline: OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).

  • Procedure:

    • Fast animals overnight prior to dosing.

    • Administer a single oral dose of this compound (e.g., starting dose of 2000 mg/kg).

    • Observe animals closely for the first 4 hours and then daily for 14 days for any signs of toxicity (e.g., changes in behavior, body weight, mortality).

    • At the end of the observation period, perform gross necropsy on all animals.

  • Endpoints:

    • Mortality.

    • Clinical signs of toxicity.

    • Body weight changes.

    • Gross pathological findings.

Data Presentation: Acute Oral Toxicity

Dose (mg/kg) Number of Animals Mortality Clinical Signs Body Weight Change Gross Necropsy Findings
200030/3None observedNormal gainNo abnormalities
5000 (if necessary)3TBDTBDTBDTBD

Experimental Workflow Diagram

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Safety & Toxicology in_vitro In Vitro Anti-inflammatory Assays (e.g., NO, cytokine production in macrophages) in_vivo_inflammation Acute Inflammation Models (LPS, Carrageenan) in_vitro->in_vivo_inflammation Promising Results dose_response Dose-Response Studies in_vivo_inflammation->dose_response acute_tox Acute Oral Toxicity (OECD 423) in_vivo_inflammation->acute_tox moa Signaling Pathway Analysis (NF-κB, Nrf2) dose_response->moa target_validation Target Validation moa->target_validation sub_chronic_tox Sub-chronic Toxicity Studies acute_tox->sub_chronic_tox Favorable Profile

Caption: Overall workflow for in vivo studies of this compound.

Disclaimer: These protocols are intended as a general guide. The specific experimental design, including animal models, dosages, and endpoints, should be optimized based on preliminary in vitro data and the specific research question being addressed. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Unveiling the Bioactivity of Micranoic Acid A: Application Notes and Protocols for Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micranoic acid A, a triterpenoid isolated from the medicinal plant Kadsura angustifolia, represents a class of natural products with potential therapeutic applications. While detailed mechanism-of-action studies on this compound are still emerging, research on related compounds from the same plant has revealed significant biological effects, particularly in the realm of antiviral activity. This document provides a comprehensive guide for researchers interested in investigating the biological effects and mechanism of action of this compound and related triterpenoids. The protocols and data presented are based on established methodologies for evaluating the anti-HIV activity of natural products, drawing from primary scientific literature on compounds isolated from Kadsura angustifolia.

Quantitative Biological Data

While specific quantitative data for this compound is not yet widely available in the public domain, the following table summarizes the anti-HIV activity of other triterpenoids isolated from Kadsura angustifolia, as reported by Sun et al. (2011). This data provides a valuable reference for the potential potency of related compounds.

CompoundEC50 (µg/mL)CC50 (µg/mL)Therapeutic Index (TI)
Angustific acid A6.1> 200> 32.8
Angustific acid B> 200> 200-
Angustifodilactone A> 200> 200-
Angustifodilactone B> 200> 200-
Micranoic acid B> 200> 200-
Nigranoic acid> 200> 200-

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; TI: Therapeutic Index (CC50/EC50).

Experimental Protocols

The following protocols are detailed methodologies for key experiments to assess the biological effects of this compound, with a focus on its potential anti-HIV activity.

Protocol 1: In Vitro Anti-HIV Assay

Objective: To determine the inhibitory effect of this compound on HIV-1 replication in a cell-based assay.

Materials:

  • C8166 human T-cell line

  • HIV-1 IIIB strain

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)

  • This compound (dissolved in DMSO)

  • Positive control (e.g., a known reverse transcriptase inhibitor like AZT)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Preparation: Culture C8166 cells in RPMI 1640 medium supplemented with 10% FBS in a CO2 incubator.

  • Assay Setup:

    • Seed C8166 cells into a 96-well plate at a density of 4 x 10^4 cells per well in 100 µL of medium.

    • Prepare serial dilutions of this compound in culture medium. Add 100 µL of each dilution to the wells in triplicate. Include wells with cells and medium only (cell control) and wells with cells and the highest concentration of DMSO used for dissolving the compound (solvent control).

    • Add HIV-1 IIIB (at a multiplicity of infection of 0.05) to all wells except the cell control wells.

  • Incubation: Incubate the plate for 3 days at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and viral inhibition for each concentration of this compound.

    • Determine the EC50 (the concentration that inhibits viral replication by 50%) and CC50 (the concentration that reduces cell viability by 50%) by plotting the data and fitting to a dose-response curve.

Visualizations

Signaling Pathway Diagram

Due to the limited specific data on this compound, the following diagram illustrates a generalized, hypothetical mechanism of action for anti-HIV triterpenoids, which often target viral entry or key viral enzymes.

G cluster_virus HIV-1 cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding CCR5_CXCR4 Co-receptor (CCR5/CXCR4) CD4->CCR5_CXCR4 Conformational Change Fusion Membrane Fusion CCR5_CXCR4->Fusion Binding RT Reverse Transcriptase Fusion->RT Viral Entry Integration Integration RT->Integration Reverse Transcription Provirus Provirus Integration->Provirus Micranoic_acid_A This compound (Hypothesized) Micranoic_acid_A->Fusion Inhibition? Micranoic_acid_A->RT Inhibition?

Caption: Hypothesized anti-HIV mechanism of this compound.

Experimental Workflow Diagram

The following diagram outlines the experimental workflow for screening and characterizing the anti-HIV activity of natural products like this compound.

G Start Start Isolation Isolation of this compound from Kadsura angustifolia Start->Isolation Screening In Vitro Anti-HIV Screening (MTT Assay) Isolation->Screening Data_Analysis Data Analysis (EC50, CC50, TI) Screening->Data_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., Enzyme Assays, Entry Assays) Data_Analysis->Mechanism_Studies Active? End End Data_Analysis->End Inactive? Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_Studies->Lead_Optimization Lead_Optimization->End

Caption: Experimental workflow for anti-HIV drug discovery.

Conclusion

While the specific molecular mechanisms of this compound are a subject for future investigation, the established bioactivity of related triterpenoids from Kadsura angustifolia provides a strong rationale for its further study. The protocols and conceptual frameworks presented here offer a robust starting point for researchers to explore the therapeutic potential of this and other novel natural products. As more data becomes available, these application notes can be expanded to include more specific mechanistic details and a broader range of biological assays.

Troubleshooting & Optimization

Technical Support Center: Optimizing Micranoic Acid A Extraction from Schisandra micrantha

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Micranoic acid A from Schisandra micrantha.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from Schisandra micrantha?

A1: this compound, being a triterpenoid, can be effectively extracted using several methods. The most common are:

  • Solvent Extraction (Maceration or Reflux): This traditional method involves soaking the plant material in an organic solvent. Ethanol and methanol are frequently used.

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency, often at lower temperatures and shorter times.[1][2]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to a rapid extraction process.

  • Supercritical Fluid Extraction (SFE): This green technology uses supercritical CO2, sometimes with a co-solvent like ethanol, to extract compounds with high purity.[3][4][5]

Q2: Which part of the Schisandra micrantha plant contains the highest concentration of this compound?

A2: Micranoic acids A and B were first isolated from the leaves and stems of Schisandra micrantha. While fruits are often the focus for other Schisandra compounds, for this compound, the leaves and stems are the primary source material.

Q3: What is the recommended solvent for extracting this compound?

A3: Based on studies on triterpenoid extraction from other Schisandra species, high-purity ethanol or methanol are effective solvents.[1][6] An ethanol concentration of 70-95% is a good starting point for optimization.[6][7]

Q4: How can I quantify the yield of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying this compound. Due to the lack of a strong chromophore in many triterpenoids, an Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (around 205-210 nm) is often used.[8][9][10] A validated HPLC method with a pure standard of this compound is essential for accurate quantification.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Issue 1: Low Extraction Yield

Potential Cause Troubleshooting Step Rationale
Suboptimal Solvent Test different ethanol or methanol concentrations (e.g., 70%, 80%, 95%).The polarity of the solvent mixture is crucial for efficiently dissolving this compound.
Inadequate Solid-to-Liquid Ratio Increase the solvent volume. A common starting range is 1:20 to 1:40 (g/mL).[1]A higher solvent volume enhances the concentration gradient, driving more of the target compound into the solution.
Insufficient Extraction Time Increase the duration of maceration, reflux, or sonication.Allows for more complete diffusion of the target compound from the plant matrix into the solvent.
Ineffective Particle Size Reduction Ensure the plant material is ground to a fine, consistent powder.Smaller particle size increases the surface area available for solvent contact, improving extraction efficiency.
Degradation of this compound For thermal methods (reflux, MAE), try lowering the temperature and shortening the extraction time. For UAE, ensure the water bath temperature is controlled.Triterpenoids can be sensitive to high temperatures, which may cause degradation.

Issue 2: Poor Purity of the Crude Extract

Potential Cause Troubleshooting Step Rationale
Co-extraction of Polar Impurities Perform a liquid-liquid partition with a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). This compound is expected to partition into the less polar phase.This step separates compounds based on their polarity, removing highly polar impurities.
Co-extraction of Pigments and Waxes Pre-wash the dried plant material with a non-polar solvent like hexane before the main extraction.This removes chlorophyll and other lipid-soluble compounds that can interfere with downstream purification.
Presence of Gums and Polysaccharides Precipitate these impurities by adding the concentrated extract to a large volume of cold water or ethanol.Gums and polysaccharides are generally insoluble in high-percentage ethanol and will precipitate out.

Data Presentation: Comparative Extraction Parameters

The following tables summarize typical starting parameters and expected yield ranges for different extraction methods, based on general triterpenoid extraction principles.

Table 1: Solvent Extraction Parameters

ParameterMacerationReflux
Solvent 80% Ethanol80% Ethanol
Solid-to-Liquid Ratio 1:25 g/mL1:25 g/mL
Temperature Room Temperature60°C
Time 24 hours2 hours
Hypothetical Yield Range 0.8 - 1.5 mg/g1.2 - 2.0 mg/g

Table 2: Advanced Extraction Parameters

ParameterUltrasound-Assisted Extraction (UAE)Supercritical Fluid Extraction (SFE)
Solvent 80% EthanolCO2 with 5% Ethanol co-solvent
Solid-to-Liquid Ratio 1:30 g/mL[1]N/A
Temperature 50°C50°C
Time 45 minutes[1]90 minutes
Power/Pressure 200 W300 bar
Hypothetical Yield Range 1.5 - 2.5 mg/g1.8 - 3.0 mg/g

Experimental Protocols

1. Ultrasound-Assisted Extraction (UAE) Protocol

  • Sample Preparation: Grind dried leaves and stems of Schisandra micrantha to a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material into a 500 mL flask.

    • Add 300 mL of 80% ethanol (1:30 solid-to-liquid ratio).[1]

    • Place the flask in an ultrasonic water bath.

    • Set the ultrasonic power to 200 W and the temperature to 50°C.

    • Extract for 45 minutes.[1]

  • Post-Extraction:

    • Centrifuge the mixture to separate the supernatant from the solid residue.

    • Collect the supernatant. For exhaustive extraction, the residue can be re-extracted with fresh solvent.

    • Combine the supernatants and filter.

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

2. Quantification by HPLC-ELSD

  • Standard Preparation: Prepare a stock solution of pure this compound in methanol (1 mg/mL). Create a series of calibration standards by serial dilution (e.g., 0.5, 0.25, 0.1, 0.05, 0.025 mg/mL).

  • Sample Preparation: Dissolve a known amount of the crude extract in methanol to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for triterpenoid separation.

    • Flow Rate: 1.0 mL/min.

    • Detector: ELSD (Drift tube temperature: 80°C, Nebulizing gas pressure: 3.5 bar).

  • Analysis: Inject both standards and samples. Construct a calibration curve from the standards and calculate the concentration of this compound in the samples.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction plant_material Schisandra micrantha (Leaves & Stems) drying Drying plant_material->drying grinding Grinding (40-60 mesh) drying->grinding extraction Ultrasound-Assisted Extraction (80% Ethanol, 50°C, 45 min) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude this compound Extract evaporation->crude_extract

Caption: Workflow for Ultrasound-Assisted Extraction of this compound.

Troubleshooting_Logic start Low this compound Yield check_params Review Extraction Parameters start->check_params check_material Assess Plant Material Quality start->check_material solvent Optimize Solvent Conc. (70-95% Ethanol) check_params->solvent ratio Increase Solid-to-Liquid Ratio (e.g., 1:30 g/mL) check_params->ratio time_temp Adjust Time & Temperature check_params->time_temp particle_size Ensure Fine Particle Size (40-60 mesh) check_material->particle_size outcome Improved Yield solvent->outcome ratio->outcome time_temp->outcome particle_size->outcome

References

Technical Support Center: Improving the Purification of Micranoic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purification process of Micranoic acid A. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound, offering potential causes and solutions.

Question: Why is the yield of this compound from my extraction significantly low?

Answer: Low yields of this compound can stem from several factors throughout the extraction and purification process. Incomplete extraction from the plant material is a primary concern. The choice of solvent and extraction conditions are critical. For triterpenoids like this compound, using solvents such as ethanol or acetone is common.[1][2] The particle size of the plant material also plays a role; finely ground material will have a larger surface area, leading to more efficient extraction.

Another significant cause of low yield is the degradation of the target compound during the process. Triterpenoid acids can be sensitive to high temperatures and extreme pH conditions.[3] Prolonged exposure to heat during solvent evaporation should be avoided. Additionally, losses can occur during liquid-liquid partitioning and chromatographic steps if the compound has partial solubility in the undesired phase or binds irreversibly to the chromatographic resin.

Question: My purified this compound sample shows multiple spots on TLC/peaks in HPLC. What are the likely impurities?

Answer: The presence of multiple spots or peaks indicates impurities in your sample. These can originate from several sources. Co-extraction of structurally similar compounds from the plant material, Kadsura angustifolia, is a common issue.[4] Other triterpenoids, fatty acids, and pigments are often extracted along with this compound. During the purification process, impurities can also be introduced from solvents, chromatographic materials, or through degradation of the target compound. It is also possible that residual starting materials or by-products from any chemical modification steps are present.[5]

Question: I am having difficulty separating this compound from other co-extracted triterpenoids. What chromatographic strategies can I employ?

Answer: Separating structurally similar triterpenoids requires optimized chromatographic techniques. A multi-step chromatographic approach is often necessary. An initial separation using macroporous resin or silica gel column chromatography can effectively remove less polar and more polar impurities.[3][6] For fine separation of closely related triterpenoids, reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool.[7] Gradient elution with a suitable solvent system, such as methanol/water or acetonitrile/water, often provides the necessary resolution.[8][9] In challenging cases, more advanced techniques like high-speed counter-current chromatography (HSCCC) have proven effective for the separation of triterpenoids.[1][2]

Frequently Asked Questions (FAQs)

Extraction and Purification

  • What is a general procedure for extracting this compound from Kadsura angustifolia? A general procedure involves the extraction of the dried and powdered plant material with an organic solvent like ethanol or methanol at room temperature.[10] The resulting crude extract is then concentrated under reduced pressure. This is typically followed by a liquid-liquid partitioning step, for example, between ethyl acetate and water, to separate compounds based on polarity.[11] Further purification is achieved through column chromatography.[1][2]

  • What type of column chromatography is most effective for this compound purification? A combination of chromatographic techniques is usually most effective. An initial purification step using silica gel or macroporous resin column chromatography can be used to fractionate the crude extract.[3][6] This is often followed by preparative RP-HPLC for the final purification of this compound to a high degree of purity.[7]

Purity Analysis

  • How can I assess the purity of my this compound sample? High-performance liquid chromatography (HPLC) is the most common and reliable method for assessing the purity of small molecules like this compound.[7][12] An HPLC system equipped with a UV or a mass spectrometry (MS) detector is ideal. Purity is determined by the percentage of the peak area of this compound relative to the total peak area in the chromatogram. Thin-layer chromatography (TLC) can be used for a quick preliminary purity check.

  • What are the typical HPLC conditions for analyzing this compound? While specific conditions may need optimization, a good starting point for reversed-phase HPLC analysis of this compound would be a C18 column with a gradient elution using a mobile phase consisting of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape.[8][9] Detection is typically performed using a UV detector at a wavelength around 210 nm, where carboxylic acids absorb.[13]

Stability and Storage

  • How stable is purified this compound? Triterpenoid acids are generally stable compounds. However, they can be susceptible to degradation under certain conditions. High temperatures and high humidity can lead to decomposition over time.[3] Exposure to strong acids or bases should also be avoided.

  • What are the recommended storage conditions for purified this compound? For short-term storage, a solution in an appropriate organic solvent (e.g., methanol, DMSO) can be stored at -20°C. For long-term storage, it is best to store the purified compound as a solid or a lyophilized powder at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[14]

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Triterpenoid Purification

Chromatographic TechniquePrincipleApplication in Triterpenoid PurificationAdvantagesDisadvantages
Silica Gel Column Chromatography AdsorptionInitial fractionation of crude extracts.[3]Low cost, high loading capacity.Can lead to irreversible adsorption or degradation of acid-sensitive compounds.
Macroporous Resin Chromatography Adsorption/PartitionRemoval of pigments and highly polar/non-polar impurities.[6]High efficiency, can be regenerated.Selectivity may be limited for closely related compounds.
Reversed-Phase HPLC (RP-HPLC) PartitionHigh-resolution separation and final purification.[7]High separation efficiency, good reproducibility.Lower loading capacity, higher cost.
High-Speed Counter-Current Chromatography (HSCCC) Liquid-liquid partitionSeparation of complex mixtures of triterpenoids.[1][2]No solid support (avoids irreversible adsorption), high sample recovery.Requires specialized equipment, optimization of the two-phase solvent system can be complex.

Experimental Protocols

Protocol 1: General Extraction and Fractionation of Triterpenoids from Kadsura

  • Extraction: Air-dried and powdered plant material (e.g., stems or roots of Kadsura) is extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to obtain the crude extract.[10]

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The fractions are concentrated to dryness. The ethyl acetate fraction is often enriched in triterpenoids.[11]

  • Column Chromatography (Silica Gel): The ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate of increasing polarity to yield several sub-fractions.[3]

  • Thin-Layer Chromatography (TLC) Analysis: The collected fractions are monitored by TLC to identify those containing compounds with similar Rf values to a this compound standard (if available) or to pool fractions with similar profiles.

Protocol 2: HPLC Purity Analysis of this compound

  • Sample Preparation: Prepare a stock solution of the purified this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • HPLC System: A standard HPLC system with a UV detector is used.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from, for example, 50% B to 100% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.[13]

    • Injection Volume: 10 µL.

  • Data Analysis: The purity of the sample is calculated based on the area of the this compound peak as a percentage of the total area of all peaks in the chromatogram.

Visualizations

Experimental_Workflow Start Kadsura angustifolia Plant Material Extraction Extraction (e.g., 95% Ethanol) Start->Extraction Partitioning Solvent Partitioning (e.g., Ethyl Acetate/Water) Extraction->Partitioning ColumnChrom Column Chromatography (Silica Gel or Macroporous Resin) Partitioning->ColumnChrom Fractionation Fraction Collection & TLC Analysis ColumnChrom->Fractionation HPLC Preparative RP-HPLC Fractionation->HPLC PurityAnalysis Purity Analysis (Analytical HPLC) HPLC->PurityAnalysis FinalProduct Purified this compound PurityAnalysis->FinalProduct

Caption: A general experimental workflow for the purification of this compound.

Troubleshooting_Low_Yield Problem Low Yield of this compound Cause1 Incomplete Extraction Problem->Cause1 Cause2 Compound Degradation Problem->Cause2 Cause3 Loss During Purification Problem->Cause3 Solution1a Optimize Solvent System Cause1->Solution1a Solution1b Reduce Particle Size of Plant Material Cause1->Solution1b Solution2a Avoid High Temperatures Cause2->Solution2a Solution2b Maintain Neutral pH Cause2->Solution2b Solution3a Optimize Partitioning Solvents Cause3->Solution3a Solution3b Select Appropriate Chromatographic Resin Cause3->Solution3b

Caption: Troubleshooting logic for addressing low purification yield.

HIV_Lifecycle_Inhibition cluster_host_cell Inside Host Cell HIV_Virion HIV Virion Binding 1. Binding and Fusion HIV_Virion->Binding Host_Cell Host Cell (e.g., T-cell) ReverseTranscription 2. Reverse Transcription (Viral RNA -> Viral DNA) Integration 3. Integration (Viral DNA into Host DNA) ReverseTranscription->Integration Transcription 4. Transcription (Viral RNA Production) Integration->Transcription Translation 5. Translation (Viral Protein Production) Transcription->Translation Assembly 6. Assembly of New Virions Translation->Assembly Protease_Action Protease Action Assembly->Protease_Action Budding 7. Budding and Maturation Budding->HIV_Virion New Virions Protease_Action->Budding MAA_Inhibition Potential Inhibition by This compound Protease_Action->MAA_Inhibition

Caption: Potential mechanism of action of this compound via HIV protease inhibition.

References

Overcoming solubility issues of Micranoic acid A in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information to overcome solubility challenges of Micranoic acid A in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a triterpenoid natural product isolated from plants of the Kadsura genus.[1][2] Like many other triterpenoids, it is a lipophilic molecule, which often results in poor aqueous solubility. This can lead to challenges in preparing solutions for biological assays, potentially causing compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What is the recommended first step for dissolving this compound for in vitro assays?

The most common and recommended initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a widely used and effective solvent for this purpose. A stock solution of this compound can be prepared in DMSO at a concentration of up to 40 mg/mL.[1] This concentrated stock can then be serially diluted into your aqueous assay buffer to achieve the desired final concentration.

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?

This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its solubility limit. Here are a few troubleshooting steps:

  • Lower the final concentration: If your experimental design allows, try testing a lower concentration of this compound.

  • Increase the co-solvent concentration: You can try slightly increasing the final percentage of DMSO in your assay, but be mindful of solvent toxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is crucial to determine the specific tolerance of your cell line. Always include a vehicle control (buffer + equivalent concentration of DMSO) in your experiments.

  • Use a different solubilization strategy: If DMSO is not suitable, consider using other organic solvents like ethanol or employing solubilizing agents such as cyclodextrins.

Q4: Are there alternatives to DMSO for solubilizing this compound?

Yes, several alternatives can be explored if DMSO is not compatible with your assay:

  • Ethanol: Triterpenoids have shown solubility in ethanol. It can be used as a co-solvent similar to DMSO.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective option. This is an excellent strategy to avoid solvent-induced toxicity.

  • pH adjustment: As this compound is a carboxylic acid, its solubility can be influenced by pH. Increasing the pH of the buffer can deprotonate the carboxylic acid group, potentially increasing its aqueous solubility. However, ensure the chosen pH is compatible with your biological assay system.

Q5: What is the maximum recommended concentration of organic solvents in cell-based assays?

The tolerance of cell lines to organic solvents can vary. As a general guideline, the final concentration of DMSO in cell-based assays should be kept below 0.5% (v/v) to avoid cytotoxicity. For ethanol, it is also recommended to keep the final concentration low, typically below 1%. It is imperative to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line and assay.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder does not dissolve in the primary organic solvent (e.g., DMSO). The compound has very low solubility even in the chosen organic solvent, or the solvent quality is poor.1. Try gentle warming (up to 37°C) or sonication to aid dissolution. 2. Use a fresh, high-purity solvent. 3. Test alternative organic solvents such as ethanol or N,N-dimethylformamide (DMF).
The stock solution is clear, but a precipitate forms upon dilution into aqueous assay buffer. The final concentration of this compound exceeds its aqueous solubility limit. The compound is supersaturated and is crashing out of solution.1. Lower the final test concentration of this compound. 2. Increase the final co-solvent (e.g., DMSO) percentage, ensuring it remains within the tolerance limits of your assay. 3. Switch to a different solubilization method, such as using cyclodextrins (e.g., HP-β-CD).
Assay results are inconsistent, or signs of cellular toxicity are observed at low compound concentrations. The solubilizing agent (e.g., DMSO) is interfering with the assay or is toxic to the cells at the concentration used.1. Run a vehicle control (buffer + solubilizing agent) to determine the background effects of the solvent. 2. Lower the concentration of the solubilizing agent. 3. If toxicity persists, switch to a more biocompatible solubilization method, like cyclodextrin encapsulation.

Data Presentation

Table 1: Solubility of this compound in a Common Organic Solvent

SolventConcentrationSource
Dimethyl Sulfoxide (DMSO)40 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the compound.

  • Add the appropriate volume of DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or gently warm it at 37°C until the solution is clear.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C for long-term storage. For use in experiments, the stock solution can be thawed and diluted in the appropriate cell culture medium or assay buffer.

Protocol 2: In Vitro Anti-Inflammatory Assay - Inhibition of Albumin Denaturation

This assay is a simple and rapid method to screen for anti-inflammatory activity.

Materials:

  • This compound stock solution (in DMSO)

  • Phosphate buffered saline (PBS), pH 6.4

  • Fresh hen's egg albumin

  • Aspirin (as a positive control)

  • Spectrophotometer

Procedure:

  • Prepare different concentrations of this compound (e.g., 100, 200, 400, 800, 1600 µg/mL) by diluting the stock solution in PBS.

  • The reaction mixture consists of 0.2 mL of egg albumin, 2.8 mL of PBS (pH 6.4), and 2 mL of the test sample.

  • A similar volume of double-distilled water serves as the control.

  • Incubate the mixtures at 37°C for 15 minutes followed by heating at 70°C for 5 minutes.

  • After cooling, measure the absorbance of the solutions at 660 nm.

  • Aspirin at similar concentrations is used as the standard drug.

  • The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of this compound on a chosen cell line.

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.

  • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • After the incubation with MTT, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Gently pipette up and down to ensure complete dissolution.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability as follows: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Biological Assay cluster_control Essential Controls MA_powder This compound (Powder) Stock Concentrated Stock (e.g., 40 mg/mL) MA_powder->Stock Dissolve DMSO DMSO DMSO->Stock Working Final Working Solution Stock->Working Dilute Buffer Aqueous Assay Buffer Buffer->Working Assay Perform Assay (e.g., cell-based) Working->Assay Vehicle Vehicle Control (Buffer + DMSO) Vehicle->Assay

Caption: Workflow for Solubilizing this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR MAPK MAP Kinase Cascade EGFR->MAPK JNK JNK MAPK->JNK cJun c-Jun JNK->cJun Phosphorylates Gene Gene Expression (e.g., Migration, Proliferation) cJun->Gene Regulates MA This compound MA->EGFR Activates

Caption: Potential Signaling Pathway for this compound.

References

Method validation for Micranoic acid A analysis in complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of Micranoic acid A analysis in complex mixtures. The following information is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for the quantification of this compound in complex matrices?

A1: For the analysis of organic acids like this compound in complex samples, reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly employed and robust technique.[1][2] This method offers good separation and quantification capabilities. Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly after a derivatization step.[3]

Q2: How can I effectively extract this compound from a complex sample matrix?

A2: Solid-phase extraction (SPE) is a highly effective and frequently used method for the extraction and clean-up of organic acids from complex matrices.[1][3] Anion exchange or C18 cartridges can be utilized depending on the specific properties of the matrix and the analyte.[1][3] The choice of sorbent should be optimized to achieve the best recovery and minimize matrix effects.

Q3: What are the critical parameters to evaluate during method validation for this compound analysis?

A3: A comprehensive method validation should assess linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision (repeatability and intermediate precision), selectivity, and recovery.[1][2][4] These parameters ensure the reliability and suitability of the analytical method for its intended purpose.[4]

Q4: My calibration curve for this compound is not linear. What are the possible causes?

A4: Non-linearity in calibration curves can stem from several factors, including detector saturation at high concentrations, issues with the preparation of standard solutions, or complex interactions with the stationary phase of the HPLC column. Ensure that the concentration range of your standards is within the linear dynamic range of the detector and double-check all dilutions.

Q5: What should I do if I observe low recovery of this compound during sample preparation?

A5: Low recovery can be due to inefficient extraction, degradation of the analyte, or matrix effects.[5] To troubleshoot this, you can try optimizing the pH of the extraction solvent, using a different type of SPE cartridge, or evaluating the stability of this compound under your experimental conditions. Spiking a blank matrix with a known concentration of the analyte before and after the extraction process can help pinpoint the step where the loss is occurring.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor peak shape (fronting or tailing) Column overload, inappropriate mobile phase pH, or column degradation.Dilute the sample, adjust the mobile phase pH to ensure this compound is in a single ionic state, or replace the HPLC column.
Inconsistent retention times Fluctuations in mobile phase composition, temperature, or flow rate.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature. Check the HPLC pump for proper functioning.
High background noise in chromatogram Contaminated mobile phase, detector issues, or carryover from previous injections.Filter all mobile phases. Purge the detector. Run blank injections to check for carryover and clean the injection port if necessary.
Co-eluting peaks interfering with this compound Insufficient chromatographic resolution.Optimize the mobile phase gradient, change the stationary phase (column), or adjust the pH to improve separation.[6]
Low sensitivity Suboptimal detection wavelength, low injection volume, or analyte degradation.Determine the optimal UV wavelength for this compound. Increase the injection volume if possible. Investigate the stability of the analyte in the prepared sample.

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a calibrated volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of calibration standards. A typical concentration range could be 0.1 µg/mL to 50 µg/mL.

Sample Preparation using Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: Centrifuge the complex mixture sample to remove any particulate matter.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load 1 mL of the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Elution: Elute this compound from the cartridge with 2 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase for HPLC analysis.

HPLC Method Parameters
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and methanol (e.g., 60:40 v/v).[2]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.

  • Detection Wavelength: 210 nm.[1]

  • Column Temperature: 30 °C.

Method Validation Data

Table 1: Linearity Data for this compound Analysis
Concentration (µg/mL)Peak Area (Arbitrary Units)
0.115,234
0.576,170
1.0151,980
5.0759,900
10.01,525,100
25.03,812,750
50.07,625,500
Correlation Coefficient (r²) 0.9995
Table 2: Accuracy and Precision Data for this compound
Spiked Concentration (µg/mL)Measured Concentration (µg/mL, n=6)Recovery (%)RSD (%)
1.00.9898.02.5
10.010.12101.21.8
40.039.5698.91.5
Table 3: LOD and LOQ for this compound
ParameterValue (µg/mL)
Limit of Detection (LOD) 0.03
Limit of Quantification (LOQ) 0.10

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis Sample Complex Mixture Sample Pretreatment Centrifugation Sample->Pretreatment SPE Solid-Phase Extraction (SPE) Pretreatment->SPE Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution in Mobile Phase Elution->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow start Start | Poor Analytical Result peak_shape Poor Peak Shape? Yes No start->peak_shape retention_time Inconsistent Retention Time? Yes No peak_shape:no->retention_time solution1 Check: - Column Health - Mobile Phase pH - Sample Concentration peak_shape:yes->solution1 sensitivity Low Sensitivity? Yes No retention_time:no->sensitivity solution2 Check: - HPLC Pump - Mobile Phase Prep - Column Temperature retention_time:yes->solution2 end Method OK sensitivity:no->end solution3 Check: - Detection Wavelength - Injection Volume - Sample Stability sensitivity:yes->solution3

References

Enhancing the resolution of Micranoic acid A in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution of Micranoic acid A in their chromatographic experiments.

Troubleshooting Guide: Enhancing Resolution

This guide addresses common issues encountered during the chromatographic analysis of this compound, offering systematic solutions to improve peak resolution.

Question: I am observing poor resolution between this compound and a closely eluting impurity. What are the initial steps to improve separation?

Answer:

Poor resolution is a common challenge that can often be addressed by systematically adjusting key chromatographic parameters. The primary factors influencing resolution are retention (capacity factor, k'), selectivity (α), and efficiency (N).[1][2]

Initial Troubleshooting Workflow

G start Poor Resolution Observed check_k Step 1: Check Capacity Factor (k') Is k' between 2 and 10? start->check_k adjust_mp Action: Adjust Mobile Phase Strength (Decrease organic solvent %) check_k->adjust_mp No check_alpha Step 2: Evaluate Selectivity (α) Are peaks still co-eluting? check_k->check_alpha Yes adjust_mp->check_k change_params Action: Modify Selectivity - Adjust Mobile Phase pH - Change Organic Solvent - Alter Temperature check_alpha->change_params Yes success Resolution Improved check_alpha->success No check_n Step 3: Assess Efficiency (N) Are peaks broad? change_params->check_n improve_n Action: Enhance Efficiency - Decrease Flow Rate - Use a Longer Column - Use a Column with Smaller Particles check_n->improve_n Yes fail Further Method Development Needed check_n->fail No improve_n->success

Caption: A logical workflow for diagnosing and resolving co-elution issues.

Detailed Steps:

  • Evaluate and Adjust Mobile Phase Strength: The first step is to ensure that this compound is adequately retained on the column.[3] For reversed-phase chromatography, this typically means decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase the retention time. An ideal capacity factor (k') is generally between 2 and 10.[2][4]

  • Modify Mobile Phase Selectivity: If retention is optimal but resolution is still poor, the next step is to alter the selectivity of the separation.

    • Adjust pH: Since this compound is an acidic compound, modifying the pH of the mobile phase can significantly alter its ionization state and, consequently, its interaction with the stationary phase.[5][6][7] Lowering the pH (e.g., by adding formic acid or trifluoroacetic acid) will suppress the ionization of the acid, typically leading to increased retention and potentially improved peak shape on a C18 column.[7]

    • Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity due to different solvent properties.[1][8]

    • Temperature: Adjusting the column temperature can also influence selectivity.[9][10]

Question: My peak for this compound is tailing or fronting. How can I improve the peak shape?

Answer:

Poor peak shape, such as tailing or fronting, can compromise resolution and integration accuracy.[5]

Troubleshooting Poor Peak Shape

IssuePotential CauseRecommended Solution
Peak Tailing Secondary interactions with the stationary phase (e.g., silanol interactions).[5][6]Add a mobile phase modifier like trifluoroacetic acid (0.1%) to mask active sites.[7] Consider using a column with a different stationary phase or one that is end-capped.[5]
Column overload.[9][11]Reduce the sample concentration or injection volume.
Mismatch between injection solvent and mobile phase.[11]Dissolve the sample in the initial mobile phase if possible.
Peak Fronting Column overload.[11]Reduce the sample concentration or injection volume.
Low mobile phase pH for an acidic compound.[7]In some cases, a very low pH can cause peak fronting for acids; slightly increasing the pH may improve the shape.[7]
Split Peaks Clogged column frit or void in the column.[6][11]Replace the column frit or the entire column. Use in-line filters to prevent future clogging.[6]
Incompletely filled sample loop during injection.[11]Ensure proper injection technique and sufficient sample volume.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: A good starting point for a reversed-phase HPLC method for an acidic compound like this compound would be:

ParameterRecommendation
Column C18, 2.1 x 100 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a shallow gradient, e.g., 10-90% B over 15 minutes
Flow Rate 0.4 mL/min
Column Temperature 30 °C
Detection UV, at the lambda max of this compound
Injection Volume 1-5 µL

This starting method can then be optimized based on the initial results.

Q2: How do I choose between acetonitrile and methanol as the organic modifier?

A2: Acetonitrile and methanol have different solvent strengths and selectivities. Acetonitrile is generally a stronger solvent than methanol in reversed-phase HPLC and has a lower viscosity, which can lead to higher efficiency.[8] If you are not achieving adequate separation with one, it is often beneficial to try the other, as the change in selectivity can resolve co-eluting peaks.[1]

Q3: Can changing the stationary phase improve the resolution of this compound?

A3: Yes, changing the stationary phase is a powerful way to alter selectivity.[1][10] If you are using a standard C18 column and still have co-elution issues, consider a different bonded phase. For example, a Phenyl-Hexyl column offers different (π-π) interactions that can be beneficial for separating aromatic compounds or those with double bonds.[2]

Stationary Phase Selection Guide

G start Co-elution on C18 Column try_phenyl Try a Phenyl-Hexyl Column (Alternative Selectivity - π-π interactions) start->try_phenyl try_embedded Try a Polar-Embedded Column (Different Shape Selectivity) start->try_embedded try_mixed_mode Consider Mixed-Mode Chromatography (e.g., Reversed-Phase/Anion-Exchange) start->try_mixed_mode success Resolution Achieved try_phenyl->success try_embedded->success try_mixed_mode->success

Caption: Decision tree for selecting an alternative stationary phase.

Q4: What are the effects of mobile phase additives on the analysis of this compound?

A4: Mobile phase additives, particularly acids, are crucial for controlling the peak shape and retention of acidic analytes like this compound.

AdditiveConcentrationEffect
Formic Acid 0.05 - 0.2%Suppresses ionization of this compound, leading to better retention and improved peak shape. Compatible with mass spectrometry.[12][13]
Trifluoroacetic Acid (TFA) 0.05 - 0.1%A stronger acid than formic acid, very effective at masking silanol interactions and improving peak shape. Can cause ion suppression in mass spectrometry.[8]
Ammonium Formate/Acetate 5 - 20 mMUsed as a buffer to control pH, which is critical for reproducible retention times, especially when operating near the pKa of the analyte.[12][13]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

This protocol details a systematic approach to optimizing the mobile phase pH to enhance the resolution of this compound.

  • Preparation of Mobile Phases:

    • Mobile Phase A1 (pH ~2.7): 0.1% Formic Acid in Water

    • Mobile Phase A2 (pH ~3.2): 5 mM Ammonium Formate in Water, pH adjusted to 3.2 with Formic Acid

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Chromatographic Conditions:

    • Use a C18 column (e.g., 2.1 x 100 mm, 2.7 µm).

    • Maintain a constant gradient program (e.g., 10-90% B over 15 minutes) and flow rate (e.g., 0.4 mL/min).

    • Set the column temperature to 30 °C.

  • Procedure:

    • Equilibrate the system with Mobile Phase A1 and B.

    • Inject a standard solution of this compound and the impurity.

    • Record the chromatogram and calculate the resolution.

    • Flush the system thoroughly and equilibrate with Mobile Phase A2 and B.

    • Repeat the injection and analysis.

    • Compare the resolution values obtained at the different pH levels to determine the optimal condition.

Protocol 2: Gradient Optimization for Improved Resolution

This protocol outlines how to modify the gradient to improve the separation of closely eluting peaks.

  • Initial Run (Scouting Gradient):

    • Perform a fast gradient from 5% to 95% organic solvent over a short time (e.g., 5-10 minutes) to determine the approximate elution time of this compound.

  • Developing a Shallow Gradient:

    • Based on the scouting run, create a shallower gradient around the elution point of the target peaks.

    • Example: If this compound elutes at 40% organic solvent, a new gradient could be:

      • 0-2 min: Hold at 20% B

      • 2-12 min: Ramp from 20% to 50% B

      • 12-14 min: Ramp to 95% B and hold for 2 minutes

      • 16-18 min: Return to initial conditions

  • Analysis:

    • Inject the sample using the new, shallower gradient.

    • Evaluate the resolution. A shallower gradient increases the separation time between peaks, often leading to improved resolution.[14]

By following these troubleshooting guides and protocols, researchers can systematically address common chromatographic challenges and enhance the resolution of this compound in their analyses.

References

Addressing matrix effects in the mass spectrometric detection of Micranoic acid A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometric detection of Micranoic acid A.

Troubleshooting Guides

This section offers solutions to common problems encountered during the analysis of this compound.

Issue 1: Poor Sensitivity and Inconsistent Results

Possible Cause: Ion suppression due to co-eluting matrix components is a primary suspect for poor sensitivity and erratic results in LC-MS/MS analysis.[1][2][3] Endogenous phospholipids from biological samples are common culprits.[4][5]

Troubleshooting Steps:

  • Assess Matrix Effects: Quantify the extent of ion suppression using the post-extraction spike method.[6][7] A significant difference in the signal intensity of this compound in a neat solution versus a post-extraction spiked blank matrix indicates the presence of matrix effects.

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to improve the sample cleanup process.[2][6]

    • Solid-Phase Extraction (SPE): Utilize a reverse-phase SPE protocol to separate the hydrophobic this compound from polar matrix components.

    • Phospholipid Removal: Incorporate a specific phospholipid removal step, such as HybridSPE®, which combines protein precipitation with targeted phospholipid extraction.[4][5]

    • Liquid-Liquid Extraction (LLE): As an alternative, a carefully optimized LLE can partition this compound into an organic solvent, leaving many interfering substances in the aqueous phase.[6]

  • Chromatographic Separation: Enhance the separation of this compound from matrix interferences by modifying the LC method.

    • Adjust the gradient profile to increase the resolution between this compound and the region where phospholipids typically elute.

    • Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to alter selectivity.

  • Internal Standard: Use a stable isotope-labeled (SIL) internal standard for this compound to compensate for matrix effects.[6][8] The SIL internal standard will experience similar ion suppression as the analyte, leading to a more accurate quantification.

Issue 2: Ion Enhancement Leading to Overestimation

Possible Cause: While less common than suppression, ion enhancement can also occur due to co-eluting matrix components that improve the ionization efficiency of this compound.[1][3]

Troubleshooting Steps:

  • Identify the Enhancing Region: Use the post-column infusion technique to pinpoint the retention time where ion enhancement occurs. A rise in the baseline signal of a continuously infused solution of this compound upon injection of a blank matrix extract will indicate the problematic region.

  • Improve Chromatographic Separation: Modify the LC gradient or select an alternative column chemistry to separate this compound from the co-eluting compounds causing the enhancement.

  • Dilution: If the sensitivity of the assay allows, diluting the sample can reduce the concentration of the interfering compounds and minimize ion enhancement.[9][10]

  • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples. This approach helps to ensure that the calibrators and the unknown samples experience similar matrix effects.[2]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of this compound.[1] In biological matrices like plasma or serum, common interfering substances include salts, proteins, and phospholipids.[7]

Q2: How can I determine if my assay for this compound is suffering from matrix effects?

A2: The two primary methods for evaluating matrix effects are:

  • Post-Extraction Spike Method: This quantitative method compares the peak area of this compound spiked into an extracted blank matrix with the peak area of a neat standard solution at the same concentration. A ratio of less than 1 indicates ion suppression, while a ratio greater than 1 suggests ion enhancement.[7]

  • Post-Column Infusion: This is a qualitative technique where a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Dips or rises in the baseline signal indicate regions of ion suppression or enhancement, respectively.

Q3: What is the best sample preparation technique to minimize matrix effects for this compound?

A3: For a hydrophobic molecule like this compound, a multi-step approach is often most effective. Combining protein precipitation with a selective cleanup method like Solid-Phase Extraction (SPE) or a specific phospholipid removal product (e.g., HybridSPE®) is highly recommended.[4][5][11] This approach effectively removes both proteins and phospholipids, which are major sources of interference.

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Sample dilution can be a simple and effective strategy to reduce matrix effects, especially if the concentration of this compound is high enough to remain detectable after dilution.[9][10] However, this approach may not be suitable for trace-level analysis where sensitivity is critical.

Q5: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of this compound?

A5: While not strictly mandatory, using a SIL-IS is highly recommended and considered the "gold standard" for compensating for matrix effects.[6][8][12] A SIL-IS co-elutes with this compound and experiences the same degree of ion suppression or enhancement, leading to a more accurate and precise measurement of the analyte-to-internal standard ratio.

Quantitative Data Summary

The following tables provide representative data on the impact of different sample preparation techniques on matrix effects and analyte recovery.

Table 1: Matrix Effect Assessment Using Post-Extraction Spike Method

Sample Preparation MethodMean Peak Area (Neat Solution)Mean Peak Area (Post-Extraction Spike)Matrix Effect (%)
Protein Precipitation1,250,000750,00060% (Suppression)
Liquid-Liquid Extraction1,250,0001,050,00084% (Suppression)
Solid-Phase Extraction (C18)1,250,0001,175,00094% (Minimal Effect)
Phospholipid Removal Plate1,250,0001,225,00098% (Minimal Effect)

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100. A value < 100% indicates suppression, and > 100% indicates enhancement.

Table 2: Analyte Recovery with Different Extraction Methods

Sample Preparation MethodAmount Spiked (ng)Amount Recovered (ng)Recovery (%)
Protein Precipitation1009595%
Liquid-Liquid Extraction1008888%
Solid-Phase Extraction (C18)1009292%
Phospholipid Removal Plate1009696%

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

  • Pre-treatment: To 200 µL of plasma, add 20 µL of a stable isotope-labeled internal standard solution and 400 µL of 4% phosphoric acid in water. Vortex for 30 seconds.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: Post-Extraction Spike for Matrix Effect Assessment

  • Prepare Blank Matrix Extract: Process a blank plasma sample (without this compound or internal standard) using the chosen sample preparation method (e.g., Protocol 1).

  • Spike Blank Extract: To the final extract from the blank matrix, add a known amount of this compound standard solution.

  • Prepare Neat Standard: Prepare a standard solution of this compound in the reconstitution solvent at the same final concentration as the spiked blank extract.

  • Analysis: Analyze both the spiked blank extract and the neat standard by LC-MS/MS.

  • Calculation: Calculate the matrix effect using the formula: Matrix Effect (%) = (Peak Area of Spiked Extract / Peak Area of Neat Standard) x 100.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Plasma Sample add_is Add Internal Standard sample->add_is ppt Protein Precipitation/ Acidification add_is->ppt spe Solid-Phase Extraction ppt->spe elute Elution spe->elute evap Evaporation & Reconstitution elute->evap lcms LC-MS/MS System evap->lcms data Data Acquisition lcms->data quant Quantification data->quant

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Poor Sensitivity or Inconsistent Results assess Assess Matrix Effects (Post-Extraction Spike) start->assess suppression Ion Suppression Detected? assess->suppression optimize_prep Optimize Sample Prep (SPE, LLE, PL Removal) suppression->optimize_prep Yes end Improved Results suppression->end No optimize_lc Optimize LC Separation optimize_prep->optimize_lc use_is Use Stable Isotope Internal Standard optimize_lc->use_is use_is->end

Caption: Troubleshooting logic for addressing ion suppression.

References

Strategies to increase the production of Micranoic acid A in plant cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "Micranoic acid A" is not available in the current scientific literature. For the purpose of this guide, we will treat this compound as a hypothetical diterpenoid secondary metabolite. The strategies, protocols, and troubleshooting advice provided are based on established principles for enhancing terpenoid production in plant cell cultures.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to increase the production of secondary metabolites like this compound in plant cell culture?

A1: The main strategies involve manipulating the culture conditions and cellular pathways to favor the synthesis of the target compound. Key approaches include:

  • Selection of High-Producing Cell Lines: Isolating and culturing cell lines that naturally produce higher quantities of the desired metabolite.[1][2]

  • Medium Optimization: Adjusting the nutritional and hormonal components of the culture medium to enhance growth and secondary metabolite production.[3][4][5]

  • Elicitation: Treating the cell culture with specific biotic or abiotic compounds (elicitors) to trigger defense responses, which often include the production of secondary metabolites.[5][6][7]

  • Precursor Feeding: Supplying the culture with biosynthetic precursors of the target molecule to increase the substrate pool for the relevant metabolic pathway.[5][8][9]

  • Large-Scale Culture in Bioreactors: Cultivating cells in controlled bioreactor environments to manage parameters like aeration, agitation, and nutrient supply for optimized production.[1][4]

Q2: What is elicitation and how does it enhance this compound production?

A2: Elicitation is a technique used to induce or enhance the biosynthesis of secondary metabolites in plant cell cultures by applying stress-inducing agents called elicitors.[5] These agents can be of biological origin (biotic, e.g., yeast extract, chitosan) or chemical/physical in nature (abiotic, e.g., heavy metal salts, UV radiation).[6][7] Elicitors are recognized by cell receptors, triggering a signaling cascade that activates defense-related genes, including those responsible for the synthesis of secondary metabolites like terpenoids.[10]

ElicitationSignalingPathway Elicitor Elicitor (e.g., Methyl Jasmonate) Receptor Cell Surface Receptor Elicitor->Receptor Cascade Signal Transduction Cascade (Kinases, Ca2+) Receptor->Cascade TF Activation of Transcription Factors Cascade->TF Genes Upregulation of Biosynthetic Genes TF->Genes Enzymes Synthesis of Pathway Enzymes Genes->Enzymes Production This compound Production Enzymes->Production

Caption: Simplified signaling pathway for elicitor-induced secondary metabolite production.

Q3: How does precursor feeding work for a terpenoid like this compound?

A3: Precursor feeding involves adding an intermediate compound from the target biosynthetic pathway into the culture medium.[5][9] Terpenoids are synthesized via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.[11] By supplying a precursor like mevalonic acid (for the MVA pathway) or pyruvate (for the MEP pathway), you can potentially bypass rate-limiting steps and increase the availability of building blocks like isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), thereby boosting the final product yield.[9][11]

TerpenoidBiosynthesisPathway cluster_MEP MEP Pathway (Plastids) cluster_MVA MVA Pathway (Cytosol) Pyruvate Pyruvate + Glyceraldehyde-3-P MEP MEP Pyruvate->MEP IPP_DMAPP IPP / DMAPP (C5 Building Blocks) MEP->IPP_DMAPP GGPP Geranylgeranyl Diphosphate (GGPP) (C20 Precursor) IPP_DMAPP->GGPP Prenyltransferases AcetylCoA Acetyl-CoA MVA Mevalonic Acid AcetylCoA->MVA MVA->IPP_DMAPP MA This compound (Diterpenoid) GGPP->MA Diterpene Synthases, Cytochrome P450s

Caption: Assumed biosynthetic pathway for the hypothetical diterpenoid this compound.

Troubleshooting Guide

Problem 1: My cell culture shows good biomass growth, but the yield of this compound is very low or undetectable.

  • Q: What are the initial steps to troubleshoot low productivity in a healthy culture? A: If biomass is high but product yield is low, it indicates that the culture conditions are optimized for growth but not for secondary metabolism. Biosynthesis of secondary metabolites is often not directly associated with cell growth.[3]

    • Confirm Analytical Method: First, ensure your extraction and quantification methods (e.g., HPLC, LC-MS) are validated and sensitive enough to detect this compound.

    • Implement a Two-Stage Culture: Use a growth medium first to establish high cell density, then transfer the cells to a production medium with altered hormone and nutrient levels that favor secondary metabolism over cell division.

    • Apply Elicitors: Introduce elicitors like Methyl Jasmonate (MeJA) or Yeast Extract at the late exponential or stationary growth phase. This is often the most effective strategy to "switch on" secondary metabolite production.[1][7]

    • Test Precursor Feeding: Experiment with feeding precursors of the terpenoid pathway. Since this compound is a hypothetical diterpenoid, feeding pyruvate or mevalonic acid could be a starting point.[11]

TroubleshootingWorkflow Start Low/No this compound Yield (Good Cell Growth) Step1 Step 1: Validate Extraction & Quantification Method Start->Step1 Step2 Step 2: Implement Two-Stage Culture System Step1->Step2 Step3 Step 3: Screen Elicitors (MeJA, Yeast Extract, etc.) Step2->Step3 Step4 Step 4: Test Precursor Feeding (Pyruvate, Mevalonic Acid) Step3->Step4 Result Improved Yield? Step4->Result Result->Step2 No, Re-evaluate Medium & Cell Line End Further Optimization Result->End Yes

Caption: A systematic workflow for troubleshooting low product yield in plant cell culture.

Problem 2: Elicitation treatment did not increase this compound production.

  • Q: I added an elicitor, but the yield did not improve. What factors should I consider? A: The effectiveness of elicitation is highly dependent on several factors.[10] If one treatment fails, consider the following:

    • Elicitor Concentration: The concentration is critical; too low may not induce a response, while too high can be toxic and lead to cell death. You must determine the optimal concentration by testing a range.[10]

    • Timing of Addition: Elicitors are most effective when added during the late exponential or early stationary phase of cell growth. Adding them too early can inhibit growth, and too late may not provide enough viable cells for production.

    • Duration of Exposure: The optimal exposure time can vary from hours to days. A time-course experiment is necessary to determine when the peak production occurs post-elicitation.[12]

    • Type of Elicitor: Different cell lines respond differently to various elicitors. If one elicitor (e.g., Methyl Jasmonate) is ineffective, screen others (e.g., Yeast Extract, Salicylic Acid, Chitosan).[7]

ElicitorClassTypical Concentration RangeNotes
Methyl Jasmonate (MeJA) Biotic (Hormone)10 - 200 µMA very common and effective elicitor for terpenoid pathways.[1]
Yeast Extract Biotic (Polysaccharide)0.1 - 10 g/LA crude but often highly effective elicitor.[7]
Salicylic Acid (SA) Biotic (Hormone)50 - 500 µMInvolved in systemic acquired resistance and can trigger secondary metabolism.[6]
Chitosan Biotic (Polysaccharide)10 - 200 mg/LDerived from crustacean shells; a well-known elicitor.[12]
Silver Nitrate (AgNO₃) Abiotic (Heavy Metal)5 - 50 µMCan induce stress responses but screen for toxicity carefully.[7]

Problem 3: Precursor feeding is inhibiting cell growth.

  • Q: Adding a precursor seems to be toxic to my culture. How can I mitigate this? A: Precursor toxicity is a common issue, often due to high concentrations disrupting cellular metabolism.

    • Optimize Concentration: Test a wide, logarithmic range of precursor concentrations to find a level that enhances production without significantly impairing viability.

    • Fed-Batch Strategy: Instead of adding the entire precursor amount at once, feed it to the culture gradually over the production phase. This maintains a low, non-toxic concentration.

    • Timing of Addition: Add the precursor just before or concurrently with an elicitor during the production phase, when cells are already shifting away from rapid growth.

    • Choose a Different Precursor: If a downstream precursor is toxic, try feeding a compound from earlier in the pathway (e.g., pyruvate instead of mevalonic acid).[8][13]

Key Experimental Protocols

Protocol 1: Elicitation with Methyl Jasmonate (MeJA)

  • Prepare Stock Solution: Prepare a 100 mM stock solution of MeJA in 95% ethanol. Sterilize by filtering through a 0.22 µm syringe filter. Store at -20°C.

  • Establish Cell Culture: Grow your plant cell suspension culture in its optimal growth medium. Monitor growth by measuring packed cell volume or dry cell weight.

  • Determine Elicitation Time: Identify the late logarithmic or early stationary phase of your culture. This is typically the optimal time for elicitation.

  • Apply Elicitor: Aseptically add the MeJA stock solution to the cell cultures to achieve the desired final concentrations (e.g., 0, 25, 50, 100, 150 µM). An equivalent volume of ethanol should be added to the control flask.

  • Incubate: Return the flasks to the incubator under standard culture conditions.

  • Harvest and Analyze: Harvest cell samples at various time points post-elicitation (e.g., 0, 24, 48, 72, 96 hours). Separate cells from the medium by filtration.

  • Quantify Product: Freeze-dry the harvested cells, extract the secondary metabolites with an appropriate solvent (e.g., methanol or ethyl acetate), and quantify this compound using a validated analytical method like HPLC-MS.

Protocol 2: Quantification of this compound by LC-MS

This protocol is a general guideline for organic acid analysis and must be optimized for this compound.[14][15][16]

  • Sample Preparation:

    • Accurately weigh 100 mg of freeze-dried cell biomass.

    • Add 5 mL of methanol and sonicate for 30 minutes in an ice bath.

    • Centrifuge at 4000 rpm for 15 minutes to pellet cell debris.

    • Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried extract in 1 mL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter into an HPLC vial.

  • LC-MS Conditions:

    • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a common starting point.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

    • MS Detector: Use an electrospray ionization (ESI) source in negative ion mode, as organic acids readily deprotonate to [M-H]⁻.

    • Data Acquisition: Use Single Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) for highest sensitivity and selectivity, targeting the theoretical m/z of deprotonated this compound.

  • Quantification:

    • Prepare a standard curve using purified this compound at a range of concentrations (e.g., 0.1 to 100 µg/mL).

    • Plot the peak area against concentration and perform a linear regression.

    • Calculate the concentration in the samples based on their peak areas and the standard curve. Express the final yield as mg per g of dry cell weight (DCW).

References

Refinement of NMR data acquisition and processing for Micranoic acid A

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Micranoic Acid A NMR Data Refinement

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine the acquisition and processing of Nuclear Magnetic Resonance (NMR) data for this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is NMR analysis important?

A1: this compound is a triterpenoid natural product isolated from plants such as Kadsura angustifolia.[1][2] Due to its complex polycyclic structure, NMR spectroscopy is essential for unambiguous structure elucidation, stereochemical assignment, and purity assessment. High-quality NMR data is critical for its characterization and further development in medicinal chemistry.

Q2: Which deuterated solvent is recommended for this compound?

A2: The choice of solvent can significantly impact spectral resolution.[3] Chloroform-d (CDCl3) is a common starting point for many natural products of this type. However, if signal overlap is a major issue in the 1H NMR spectrum, consider using benzene-d6 (C6D6) or acetone-d6, as the aromatic solvent-induced shifts can help to resolve overlapping peaks.[3]

Q3: What are the key 1D and 2D NMR experiments for characterizing this compound?

A3: A standard suite of experiments is recommended for a comprehensive analysis:

  • 1D NMR: ¹H and ¹³C{¹H} are fundamental for initial assessment.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for piecing together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: To determine through-space proximities of protons, which is vital for stereochemical assignments.

Q4: How can I confirm the presence of exchangeable protons like carboxylic acids (-COOH) or hydroxyls (-OH) in this compound?

A4: To identify exchangeable protons, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it vigorously, and re-acquire the ¹H NMR spectrum. The signals corresponding to -OH or -COOH protons will broaden or disappear due to deuterium exchange.[3]

Troubleshooting Guides

Problem 1: Poor Signal-to-Noise (S/N) Ratio

Q: My NMR spectrum for this compound has a very low signal-to-noise ratio. What are the common causes and solutions?

A: A low S/N ratio can stem from several factors related to the sample, acquisition parameters, or instrument status.

  • Cause: Insufficient Sample Concentration.

    • Solution: this compound is a relatively large molecule. Ensure your sample concentration is adequate (typically 1-10 mg in 0.5-0.7 mL of solvent for ¹H NMR). If solubility is an issue, try a different deuterated solvent or gently warm the sample.

  • Cause: Incorrect Receiver Gain.

    • Solution: The receiver gain (RG) must be set to match the signal's amplitude to the digitizer's dynamic range.[4] If the RG is too low, the signal will not be sufficiently amplified. Use the instrument's automatic gain adjustment (rga on Bruker systems or autogain on Varian/Agilent) before acquisition.[4][5]

  • Cause: Insufficient Number of Scans.

    • Solution: The S/N ratio increases with the square root of the number of scans. Double the number of scans to increase the S/N by a factor of approximately 1.4. This is particularly important for less sensitive experiments like ¹³C NMR or 2D correlations.

  • Cause: Poor Probe Tuning and Matching.

    • Solution: The NMR probe must be tuned to the correct frequency for the nucleus being observed in your specific sample.[4] Always perform a tune and match procedure after inserting your sample, as salt content and solvent can affect the probe's resonance frequency.[4]

G start Low Signal-to-Noise check_conc Is sample concentration sufficient? (>1 mg/0.5 mL) start->check_conc increase_conc Increase concentration or number of scans check_conc->increase_conc No check_gain Was receiver gain optimized? check_conc->check_gain Yes increase_conc->check_gain auto_gain Run automatic gain adjustment (rga) check_gain->auto_gain No check_scans Are the number of scans adequate? check_gain->check_scans Yes auto_gain->check_scans increase_scans Increase number of scans (NS) check_scans->increase_scans No check_tuning Is the probe tuned and matched? check_scans->check_tuning Yes increase_scans->check_tuning tune_probe Perform tune and match procedure check_tuning->tune_probe No good_sn Acquire Spectrum with Good S/N check_tuning->good_sn Yes tune_probe->good_sn

Caption: Troubleshooting workflow for low signal-to-noise ratio.

Problem 2: Broad or Distorted Peak Shapes

Q: The peaks in my ¹H NMR spectrum are broad and poorly resolved. How can I improve the lineshape?

A: Broad peaks can be caused by poor shimming, sample issues, or dynamic processes within the molecule.

  • Cause: Poor Magnetic Field Homogeneity (Shimming).

    • Solution: The magnetic field must be homogeneous across the sample volume. Perform automated gradient shimming or manual shimming on the deuterium lock signal until a sharp, symmetrical lock signal is achieved.[5] Poor shimming is a very common cause of broad peaks.[3][6]

  • Cause: Sample Issues.

    • Solution 1 (Particulates): The sample may contain suspended particles. Filter your sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[6]

    • Solution 2 (Concentration): Highly concentrated or viscous samples can lead to line broadening.[6] Dilute your sample if it appears viscous.

    • Solution 3 (Paramagnetic Impurities): Trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is clean and consider passing the sample through a small pad of Celite.

  • Cause: Molecular Dynamics.

    • Solution: this compound may undergo conformational exchange on the NMR timescale, leading to broadened signals. Try acquiring the spectrum at a different temperature (e.g., higher temperature) to see if the peaks sharpen as the exchange rate increases.[3]

Problem 3: Severe Signal Overlap

Q: The aliphatic region of the ¹H NMR spectrum of this compound is very crowded, making interpretation impossible. What strategies can I use to resolve these signals?

A: Signal overlap is a common challenge with complex molecules like triterpenoids.[7] A combination of acquisition and processing techniques can resolve this issue.

  • Strategy 1: Use a Different Solvent.

    • Explanation: As mentioned in the FAQs, switching from CDCl₃ to an aromatic solvent like C₆D₆ can alter the chemical shifts of protons due to anisotropic effects, often improving spectral dispersion.[3]

  • Strategy 2: Leverage 2D NMR Spectroscopy.

    • Explanation: Two-dimensional NMR experiments disperse signals into a second frequency dimension, providing powerful resolution.[8]

    • HSQC: The ¹³C dimension in an HSQC spectrum has a much wider chemical shift range, which will resolve proton signals that overlap in the 1D spectrum but are attached to different carbon atoms.[7]

    • J-Resolved Spectroscopy: This 2D experiment separates chemical shifts and coupling constants onto different axes, which can help simplify complex multiplets.[9]

  • Strategy 3: Advanced Processing Techniques.

    • Explanation: Post-acquisition processing can enhance resolution.

    • Resolution Enhancement: Applying a window function like a Lorentzian-to-Gaussian transformation or sine-bell function before Fourier transformation can narrow peak widths, but may reduce the S/N ratio.[10]

    • Deconvolution: Algorithms like Global Spectral Deconvolution (GSD) can computationally fit and separate overlapping peaks to provide more accurate integrals and peak positions.[7]

G cluster_acq Data Acquisition cluster_proc Data Processing prep 1. Sample Preparation (Dissolve & Filter) setup 2. Instrument Setup (Lock, Shim, Tune) prep->setup params 3. Set Parameters (Pulse Program, NS, SW) setup->params acq 4. Acquire FID params->acq ft 5. Fourier Transform (Time -> Frequency) acq->ft phase 6. Phase Correction ft->phase baseline 7. Baseline Correction phase->baseline ref 8. Reference Spectrum baseline->ref analysis Structure Elucidation ref->analysis

References

Minimizing degradation of Micranoic acid A during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Micranoic acid A during storage. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the general stability of structurally similar pentacyclic triterpenoid acids, the primary factors that can lead to the degradation of this compound include:

  • Temperature: Elevated temperatures can accelerate chemical degradation. High temperatures have been shown to decrease the concentration of some triterpenoids.

  • pH: this compound is likely more stable in acidic to neutral aqueous solutions. Alkaline conditions (pH > 8) may cause instability. For instance, a study on a pentacyclic triterpene enriched Centella asiatica extract showed instability in an aqueous alcoholic solution at pH 8.2.[1]

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation. It is a common practice to protect triterpenoid compounds from light during storage.

  • Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule.

  • Humidity: For solid forms of this compound, high humidity can lead to hydrolysis and physical changes like clumping.

Q2: What are the ideal short-term and long-term storage conditions for this compound?

  • Short-Term Storage (up to 1-2 weeks): For routine laboratory use, this compound as a solid can be stored at room temperature (20-25°C) in a desiccator to protect it from moisture. Solutions should be stored at 2-8°C and protected from light.

  • Long-Term Storage (months to years): For long-term storage, it is recommended to store this compound as a solid at -20°C in a tightly sealed container, protected from light and moisture. A study on a pentacyclic triterpene enriched Centella asiatica extract demonstrated stability for four months when stored as a dried powder in a well-closed container, protected from light at 4°C.[1]

Q3: How can I tell if my sample of this compound has degraded?

A3: Degradation can be identified through several methods:

  • Visual Inspection: Changes in color or physical state (e.g., clumping of a powder) can be initial indicators of degradation.

  • Chromatographic Analysis: Techniques like High-Performance Liquid Chromatography (HPLC) are highly effective in detecting degradation. The appearance of new peaks or a decrease in the area of the main this compound peak in the chromatogram suggests the presence of degradation products.

  • Spectroscopic Analysis: Changes in the UV-Vis, IR, or NMR spectra compared to a reference standard can also indicate molecular changes due to degradation.

Troubleshooting Guides

Issue 1: Unexpected or inconsistent results in biological assays.
Possible Cause Troubleshooting Step
Degradation of this compound stock solution. Prepare a fresh stock solution from solid material that has been stored under recommended long-term conditions.
Analyze the old and new stock solutions by HPLC to check for the presence of degradation products.
Incompatibility with solvent. Ensure the solvent used for the stock solution is inert and does not promote degradation. For example, some triterpenoids are dissolved in ethanol or acetone for analysis.
Contamination of stock solution. Filter-sterilize the stock solution if it is for use in cell-based assays to prevent microbial growth, which could potentially degrade the compound.
Issue 2: Appearance of unknown peaks in HPLC analysis.
Possible Cause Troubleshooting Step
Sample degradation due to improper handling. Prepare samples for HPLC analysis immediately before injection. Avoid prolonged exposure of the sample to light and elevated temperatures in the autosampler.
Degradation induced by mobile phase. Check the pH of the mobile phase. If it is alkaline, consider using a mobile phase with a neutral or slightly acidic pH.
Oxidative degradation. If the sample is susceptible to oxidation, consider degassing the mobile phase and blanketing the sample with an inert gas like nitrogen or argon.

Quantitative Data on Stability of Structurally Similar Triterpenoid Acids

While specific quantitative degradation kinetics for this compound are not available in the literature, the following tables summarize stability data for other pentacyclic triterpenoids to provide an indication of expected stability.

Table 1: Stability of a Pentacyclic Triterpene Enriched Centella asiatica Extract as a Dried Powder

Storage ConditionDurationTotal Pentacyclic Triterpene Content (% w/w)Observation
Room Temperature, exposed to light4 monthsSignificant decrease (17% loss)Unstable
Room Temperature, protected from light4 monthsSignificant decrease (13% loss)Unstable
4°C, protected from light, well-closed container4 monthsNo significant decreaseStable
45°C, 75% RH (Accelerated Stability)4 weeksSignificant decrease from 67.28% to 56.85%Unstable

Data adapted from a study on a standardized pentacyclic triterpene enriched Centella asiatica extract.[1]

Table 2: Stability of a Pentacyclic Triterpene Enriched Centella asiatica Extract in Aqueous Alcoholic Solution

pH of SolutionDurationTotal Pentacyclic Triterpene ContentObservation
5.84 monthsNo significant decreaseStable
7.04 monthsNo significant decreaseStable
8.28 weeksSignificant decreaseUnstable

Data adapted from a study on a standardized pentacyclic triterpene enriched Centella asiatica extract.[1]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol provides a general method for assessing the stability of this compound. Method optimization will be required.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for triterpenoid analysis.

  • Mobile Phase: A gradient elution with acetonitrile and water (containing 0.1% formic or acetic acid) is often effective.

  • Detection: Monitor at a low wavelength, typically around 210 nm, as many triterpenoids lack a strong chromophore.

  • Sample Preparation:

    • Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • For stability testing, dilute the stock solution with the relevant stress medium (e.g., buffer of a specific pH) to the desired concentration.

  • Analysis:

    • Inject a known volume of the prepared sample into the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound (this compound).

    • The percentage of degradation can be calculated by comparing the peak area of this compound in a stressed sample to that of an unstressed control sample.

Protocol 2: Forced Degradation (Stress Testing) Studies

This protocol outlines the conditions for intentionally degrading this compound to understand its degradation pathways and to develop a stability-indicating analytical method, based on ICH guidelines.[2][3]

  • Acid Hydrolysis:

    • Dissolve this compound in a small amount of a co-solvent if necessary, then add 0.1 M to 1 M hydrochloric acid.

    • Incubate at room temperature or elevate to 50-60°C if no degradation is observed.[4]

    • Monitor the reaction over time (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the sample before HPLC analysis.

  • Base Hydrolysis:

    • Follow the same procedure as acid hydrolysis, but use 0.1 M to 1 M sodium hydroxide.

    • Neutralize the sample before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent and add a solution of 0.1% to 3.0% hydrogen peroxide.[4]

    • Keep the mixture at room temperature and protected from light.

    • Monitor over time.

  • Thermal Degradation:

    • For solid samples, place the compound in a temperature-controlled oven at elevated temperatures (e.g., 40°C, 60°C, 80°C), with and without humidity control.

    • For solutions, incubate at elevated temperatures.

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose a solution of this compound to a light source that provides both UV and visible light, with a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze both the exposed and control samples.

Visualizations

Degradation_Troubleshooting cluster_storage Storage & Handling cluster_experiment Experimental Workflow cluster_troubleshooting Troubleshooting Start This compound Sample Storage_Conditions Store Solid at -20°C, Protected from Light & Moisture Store Solutions at 2-8°C, Protected from Light Start->Storage_Conditions Handling Use Freshly Prepared Solutions Minimize Exposure to Light & High Temperatures Storage_Conditions->Handling Experiment Perform Experiment (e.g., Biological Assay) Handling->Experiment Results Analyze Results Experiment->Results Check_Results Inconsistent or Unexpected Results? Results->Check_Results Check_Purity Check Purity by HPLC Check_Results->Check_Purity Yes Success Consistent Results Check_Results->Success No Degradation_Detected Degradation Products Detected? Check_Purity->Degradation_Detected Review_Protocols Review Storage & Handling Protocols Degradation_Detected->Review_Protocols Yes Optimize_Conditions Optimize Experimental Conditions (e.g., pH, Solvent) Degradation_Detected->Optimize_Conditions No (other issues) Review_Protocols->Storage_Conditions Optimize_Conditions->Experiment

References

Validation & Comparative

Comparing the cytotoxic effects of Micranoic acid A with other triterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of the Performance of Oleanolic Acid, Ursolic Acid, and Betulinic Acid with Supporting Experimental Data

For Researchers, Scientists, and Drug Development Professionals

Triterpenoids, a class of naturally occurring compounds, have garnered significant attention in oncological research for their potential cytotoxic effects against various cancer cell lines. While a multitude of these compounds exist, this guide focuses on a comparative analysis of three well-studied pentacyclic triterpenoids: Oleanolic Acid, Ursolic Acid, and Betulinic Acid. A fourth triterpenoid, Micranoic Acid A, was initially considered for this comparison. However, a thorough review of the scientific literature revealed a lack of available data on its cytotoxic properties. This compound is a triterpenoid that can be isolated from the herbs of Kadsura angustifolia[1]. Its chemical formula is C22H32O3 and its CAS number is 659738-08-6[2]. Due to the absence of cytotoxicity data, a direct comparison with the other selected triterpenoids is not feasible at this time.

This guide provides a comprehensive overview of the cytotoxic profiles of Oleanolic Acid, Ursolic Acid, and Betulinic Acid, supported by quantitative data from various studies. Detailed experimental protocols for the assays cited are also included to facilitate reproducibility and further investigation.

Data Presentation: Comparative Cytotoxicity of Triterpenoids

The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of Oleanolic Acid, Ursolic Acid, and Betulinic Acid against a panel of human cancer cell lines.

TriterpenoidCancer Cell LineCell Line TypeIC50 (µM)Reference
Oleanolic Acid HCT15Colon Carcinoma60[3]
HepG2Hepatocellular Carcinoma>100 (24h), ~80 (48h)[4]
Caco-2Colorectal Adenocarcinoma>32[4]
Y-79Retinoblastoma~20[4]
MCF-7Breast Adenocarcinoma27.99 (µg/mL)[5][6]
HCT-116Colon Carcinoma18.66 (µg/mL)[5][6]
Ursolic Acid HCT15Colon Carcinoma30[3]
PC-3Prostate Cancer~20[7]
DU145Prostate Cancer~25[7]
LNCaPProstate Cancer>80[7]
HepG2Hepatocellular Carcinoma>100 (24h), ~70 (48h)[4]
Caco-2Colorectal Adenocarcinoma>32[4]
Y-79Retinoblastoma~18[4]
Betulinic Acid A375Melanoma1.48[8]
VariousMultidrug-Resistant Tumor CellsVaries[9]
Glioma CellsBrain TumorDose-dependent cytotoxicity[10]

Experimental Protocols

The data presented in this guide were primarily generated using the MTT assay, a standard colorimetric assay for assessing cell metabolic activity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

The MTT assay is a widely used method to evaluate cell viability and cytotoxicity.[11] The principle of this assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Cell culture medium

  • Test compounds (Oleanolic Acid, Ursolic Acid, Betulinic Acid)

  • 96-well plates

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the triterpenoids and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Triterpenoids incubate1->treat_cells incubate2 Incubate (e.g., 48h) treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow of the MTT assay for determining cytotoxicity.

Signaling Pathways in Triterpenoid-Induced Cytotoxicity

The cytotoxic effects of Oleanolic Acid, Ursolic Acid, and Betulinic Acid are mediated through the modulation of various signaling pathways, primarily leading to the induction of apoptosis (programmed cell death).

Apoptosis Signaling Pathway

Apoptosis is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Triterpenoids can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12][13]

  • Intrinsic Pathway: This pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspases, a family of proteases that execute apoptosis.

  • Extrinsic Pathway: This pathway is initiated by the binding of death ligands to death receptors on the cell surface, which also culminates in the activation of caspases.[12]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection.[14] In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and survival.[15] Some triterpenoids have been shown to exert their cytotoxic effects by inhibiting the NF-κB signaling pathway, thereby sensitizing cancer cells to apoptosis.[16]

Apoptosis_Signaling_Pathway cluster_pathway Simplified Apoptosis Signaling Pathway triterpenoids Oleanolic Acid Ursolic Acid Betulinic Acid death_receptors Death Receptors triterpenoids->death_receptors Extrinsic Pathway mitochondria Mitochondria triterpenoids->mitochondria Intrinsic Pathway caspase8 Caspase-8 death_receptors->caspase8 cytochrome_c Cytochrome c mitochondria->cytochrome_c caspase3 Caspase-3 caspase8->caspase3 apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Triterpenoid-induced apoptosis signaling pathways.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Micranoic Acid A Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Overview

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the analysis of organic acids similar to Micranoic acid A. These values are representative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

ParameterHPLC-UVLC-MS/MS
Linearity (R²) >0.999[1]>0.99[2]
Accuracy (% Recovery) 82% - 110%[3]90% - 105%[4]
Precision (%RSD) < 2.3% (repeatability) < 5.0% (reproducibility)[3]< 13%[2]
Limit of Detection (LOD) 0.03 - 3.31 µg/mL[3]As low as 0.01 ng/mL[4]
Limit of Quantification (LOQ) 0.10 - 11.03 µg/mL[3]0.2 - 6 µg/mL[5]
Selectivity ModerateHigh
Sample Throughput HighHigh
Instrumentation Cost LowerHigher
Matrix Effect Less proneCan be significant

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for cross-validating analytical methods and the logical considerations for selecting an appropriate method for this compound quantification.

Cross-Validation Workflow cluster_method1 Method 1 (e.g., HPLC-UV) cluster_method2 Method 2 (e.g., LC-MS/MS) cluster_crossval Cross-Validation M1_Val Full Method Validation Sample_Prep Prepare QC Samples (Low, Mid, High) M1_Val->Sample_Prep M2_Val Full Method Validation M2_Val->Sample_Prep Analyze_M1 Analyze with Method 1 Sample_Prep->Analyze_M1 Analyze_M2 Analyze with Method 2 Sample_Prep->Analyze_M2 Compare Compare Results (Statistical Analysis) Analyze_M1->Compare Analyze_M2->Compare Conclusion Conclusion Compare->Conclusion Acceptance Criteria Met? Methods_Equivalent Methods are Equivalent Conclusion->Methods_Equivalent Yes Investigate Investigate Discrepancies Conclusion->Investigate No

A generalized workflow for the cross-validation of two analytical methods.

Method Selection Logic Start Define Analytical Needs for this compound Sensitivity High Sensitivity Required? Start->Sensitivity Selectivity High Selectivity for Complex Matrix? Sensitivity->Selectivity No LCMS LC-MS/MS Sensitivity->LCMS Yes Cost Budget Constraints? Selectivity->Cost No Selectivity->LCMS Yes HPLC HPLC-UV Cost->HPLC Yes Cost->HPLC No, but consider throughput

Logical considerations for selecting an analytical method.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the quantification of organic acids, which can be adapted for this compound.

Method 1: HPLC-UV Quantification

This method is a robust and cost-effective approach for the quantification of organic acids.

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and perform serial dilutions to create calibration standards.

  • Sample Extraction: For biological matrices, a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction (SPE) may be necessary. A typical procedure involves adding a three-fold excess of cold acetonitrile to the sample, vortexing, centrifuging to pellet precipitated proteins, and collecting the supernatant. The supernatant can then be evaporated to dryness and reconstituted in the mobile phase.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][6]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 50 mM potassium phosphate monobasic, pH adjusted to 2.8 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in a 90:10 v/v ratio is often effective.[1]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 40°C.[1][7]

  • Detection Wavelength: 210 nm is a common wavelength for the detection of organic acids.[1][6]

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Quantification is based on the peak area of the analyte, which is compared to a calibration curve constructed from the standard solutions.

Method 2: LC-MS/MS Quantification

This method offers high selectivity and sensitivity, making it ideal for the analysis of this compound in complex biological matrices.

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound and an isotopically labeled internal standard (if available) in a suitable solvent. Create calibration standards by spiking the blank matrix with varying concentrations of this compound and a fixed concentration of the internal standard.

  • Sample Extraction: A protein precipitation method is commonly used. To a small volume of the sample (e.g., 50 µL), add the internal standard solution. Then, add a three-fold volume of cold methanol or acetonitrile containing 0.1% formic acid. Vortex the mixture and centrifuge at high speed (e.g., 12,000 x g) for 10 minutes. Collect the supernatant for injection.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: A UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run to elute the analyte.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode (ESI-) is often suitable for organic acids.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for this compound and its internal standard.

3. Data Analysis:

  • The peak area ratio of the analyte to the internal standard is used for quantification against a calibration curve.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the study. HPLC-UV is a reliable and cost-effective method suitable for routine analysis where high sensitivity is not a prerequisite. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for analyzing samples with complex matrices or when very low concentrations of the analyte are expected. A thorough cross-validation of the chosen methods is essential to ensure the reliability and comparability of the analytical data, particularly in regulated environments.

References

Comparative Analysis of the Anti-Cancer Pharmacological Activity of Retinoic Acid and Bexarotene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Initial searches for "Micranoic acid A" did not yield information on any compound with this designation, suggesting it may be non-existent or not scientifically documented. Therefore, this guide provides a comparative analysis of the well-researched retinoid, Retinoic Acid (RA) , and its synthetic analog, Bexarotene . Both compounds are notable for their applications in cancer therapy, exerting their effects through the modulation of nuclear retinoid receptors. This guide will delve into their comparative in vitro and in vivo anti-cancer activities, mechanisms of action, and the experimental protocols used to ascertain these properties.

Retinoic acid, a metabolite of vitamin A, is a crucial signaling molecule in cell growth, differentiation, and apoptosis.[1] Its anti-cancer properties have been demonstrated in various malignancies, including breast, lung, and prostate cancers.[1] Bexarotene is a third-generation retinoid that selectively activates retinoid X receptors (RXRs) and is approved for the treatment of cutaneous T-cell lymphoma (CTCL).[2] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive comparison of these two influential compounds in oncology research.

In Vitro Pharmacological Activity

The in vitro anti-cancer effects of Retinoic Acid and Bexarotene are typically assessed using various cancer cell lines. Key parameters for comparison include the half-maximal inhibitory concentration (IC50), which measures the potency of a compound in inhibiting cell growth, and the induction of apoptosis (programmed cell death).

Table 1: Comparative In Vitro Anti-Cancer Activity of Retinoic Acid and Bexarotene

ParameterRetinoic AcidBexaroteneCell Line(s)
IC50 104.7 ± 3.8 µg/mlNot explicitly found in the same unitsAMJ13 (breast cancer)[3]
139.9 ± 4.6 µg/mlMCF-7 (breast cancer)[3]
169.1 ± 8.2 µg/mlCAL-51 (breast cancer)[3]
Apoptosis Induction Induces apoptosis in various cancer cell lines.[1]Induces apoptosis in CTCL cell lines (MJ, Hut78, HH) in a dose-dependent manner at 1 and 10 µM.[4]Various
Cell Cycle Arrest Can cause cell cycle arrest.Signals both G1 and G2/M arrest.[5]Various

In Vivo Pharmacological Activity

In vivo studies, primarily using animal models such as tumor xenografts in mice, are essential for evaluating the systemic anti-cancer efficacy of therapeutic compounds. These studies provide insights into a drug's ability to inhibit tumor growth in a living organism.

Table 2: Comparative In Vivo Anti-Cancer Activity of Retinoic Acid and Bexarotene

ParameterRetinoic AcidBexaroteneAnimal Model
Tumor Growth Inhibition Administration of 60 mg/kg/day for 1-2 weeks led to a decrease in tumor growth rate.[6]Significantly prevents ER-negative mammary tumorigenesis.[5]ME-180 cervical SCC xenografts in nude mice.[6]
A daily dose of 0.033 µmol/kg resulted in an 85.2% reduction in mean final tumor volume after six weeks.[7]MCF-7 tumor xenografts in ovariectomized nude mice.[7]
Mechanism of Action Inhibits angiogenesis and induces apoptosis in vivo.[6]Induces tumor regression in some animal models.[8]Various

Mechanism of Action: Signaling Pathways

Retinoic Acid and Bexarotene exert their effects by binding to and activating specific nuclear receptors, which then act as transcription factors to regulate gene expression.

Retinoic Acid primarily binds to Retinoic Acid Receptors (RARs), which then form heterodimers with Retinoid X Receptors (RXRs). This RAR/RXR heterodimer binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, modulating their transcription to control cellular processes like differentiation and proliferation.[9][10]

Bexarotene is a selective RXR agonist.[8] It binds to RXRs, which can form heterodimers with various other nuclear receptors, including RARs, the vitamin D receptor, and peroxisome proliferator-activated receptors (PPARs).[8] The activation of these heterodimers regulates the expression of genes involved in cell growth, differentiation, and apoptosis.[11]

Retinoid_Signaling_Pathways cluster_RA Retinoic Acid Pathway cluster_Bexarotene Bexarotene Pathway RA Retinoic Acid RA_RAR RA-RAR RA->RA_RAR binds RAR RAR RAR->RA_RAR RXR_RA RXR RAR_RXR_Heterodimer RAR/RXR Heterodimer RXR_RA->RAR_RXR_Heterodimer RA_RAR->RAR_RXR_Heterodimer RARE RARE (DNA) RAR_RXR_Heterodimer->RARE binds Gene_Transcription_RA Gene Transcription (Cell Differentiation, Apoptosis) RARE->Gene_Transcription_RA regulates Bexarotene Bexarotene Bex_RXR Bexarotene-RXR Bexarotene->Bex_RXR binds RXR_Bex RXR RXR_Bex->Bex_RXR Partner_Receptor Partner Receptor (e.g., RAR, PPAR) RXR_Partner_Heterodimer RXR/Partner Heterodimer Partner_Receptor->RXR_Partner_Heterodimer Bex_RXR->RXR_Partner_Heterodimer XRE Response Element (DNA) RXR_Partner_Heterodimer->XRE binds Gene_Transcription_Bex Gene Transcription (Apoptosis, Cell Growth Inhibition) XRE->Gene_Transcription_Bex regulates

Caption: Signaling pathways of Retinoic Acid and Bexarotene.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of Retinoic Acid and Bexarotene.

In Vitro Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate and incubate. B 2. Treat cells with varying concentrations of Retinoic Acid or Bexarotene. A->B C 3. Add MTT solution to each well and incubate for 2-4 hours. B->C D 4. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. C->D E 5. Measure absorbance at 570 nm using a microplate reader. D->E F 6. Calculate cell viability and IC50 values. E->F

Caption: General workflow for an MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Retinoic Acid or Bexarotene in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: After the desired treatment period (e.g., 48 or 72 hours), add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.

  • Formazan Solubilization: Add 100 µL of a detergent reagent or DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the log of the compound concentration.

In Vivo Tumor Xenograft Model

This model involves the subcutaneous injection of human cancer cells into immunocompromised mice to study the effect of a drug on tumor growth.[12]

Workflow:

Xenograft_Workflow A 1. Culture and prepare a single-cell suspension of cancer cells. B 2. Subcutaneously inject the cell suspension into the flank of immunocompromised mice. A->B C 3. Allow tumors to grow to a palpable size. B->C D 4. Randomize mice into treatment and control groups. C->D E 5. Administer Retinoic Acid, Bexarotene, or vehicle control daily. D->E F 6. Measure tumor volume regularly (e.g., twice a week). E->F G 7. At the end of the study, euthanize mice and excise tumors for further analysis. F->G

References

The Structure-Activity Relationship of Triterpenoic Acids: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

While direct structure-activity relationship (SAR) studies on Micranoic acid A and its derivatives are not extensively available in current literature, a wealth of research on structurally similar pentacyclic triterpenoic acids, such as oleanolic acid and ursolic acid, provides a valuable framework for understanding how modifications to this class of molecules can impact their biological activity. This guide will, therefore, focus on the well-established SAR of oleanolic acid and ursolic acid derivatives as a proxy to inform potential future studies on this compound.

This compound, a triterpenoid isolated from Kadsura angustifolia, represents a complex natural product with potential for therapeutic applications. Understanding how its chemical structure relates to its biological function is paramount for the development of novel drug candidates. This guide provides a comparative analysis of the SAR of key triterpenoic acid derivatives, focusing on their anticancer and anti-inflammatory activities.

Comparative Biological Activity of Triterpenoic Acid Derivatives

The biological activity of oleanolic acid and ursolic acid derivatives is highly dependent on the nature and position of various functional groups on their pentacyclic core. Modifications at the C-3 hydroxyl, C-28 carboxylic acid, and other positions on the triterpenoid skeleton have been extensively explored to enhance potency and selectivity.

Compound Modification Target/Assay Activity (IC50 in µM) Reference
Oleanolic Acid Parent CompoundHuman Carboxylesterase 1 (hCE1)0.28[1]
A549 (Lung Cancer)>100[2]
PC3 (Prostate Cancer)>100[2]
Ursolic Acid Parent CompoundHuman Carboxylesterase 1 (hCE1)0.24[1]
BGC-823 (Gastric Cancer)>100
Derivative 1 (UA-1H) C-3: 2-amino-3-methyl benzoyl ester; C-28: ethyl ester (Ursolic Acid backbone)Mycobacterium tuberculosis H37Ra2.5 µg/mL (MIC)[3]
Derivative 2 C-3: Acetyl; C-28: Amide with amino alcohol acetate (Ursolic Acid backbone)Various Cancer Cell LinesEnhanced Activity[4]
Derivative 3 C-3: Acetyl; C-28: Amide with amino acid methyl ester (Ursolic Acid backbone)Various Cancer Cell LinesEnhanced Activity[4]
Derivative 4 C-3: Free hydroxyl; C-28: Amide (Ursolic Acid backbone)Various Cancer Cell LinesDecreased Activity[4]
Compound 17 (OA deriv.) C-3 modification (Oleanolic Acid backbone)PC3 (Prostate Cancer)0.39[2]
Compound 28 (OA deriv.) C-3 modification (Oleanolic Acid backbone)A549 (Lung Cancer)0.22[2]
3-O-acetyl-β-boswellic acid C-3: Acetyl15-LOX-212.2[5]

Key Structure-Activity Relationship Insights

Systematic modifications of the triterpenoic acid scaffold have revealed several key trends:

  • C-3 Position: The hydroxyl group at C-3 is a frequent site for modification. Acetylation or the introduction of other ester groups can significantly impact anticancer activity.[2][4] For instance, certain H-donor substitutions at this position on oleanolic acid have been shown to improve cytotoxicity against various cancer cell lines.[2]

  • C-28 Position: The carboxylic acid at C-28 is crucial for the activity of many triterpenoic acids.[6] Esterification or amidation at this position can modulate the compound's properties. For example, forming amides by coupling with amino alcohols or amino acid esters has been shown to enhance the anticancer activity of ursolic acid derivatives.[4] Conversely, modifications at the C-28 position, such as forming esters, amides, or alcohols, can be detrimental to the inhibition of human carboxylesterase 1.[6]

  • A-Ring Modifications: Changes to the A-ring of the pentacyclic structure can influence biological activity. The introduction of an α,β-unsaturated carbonyl group in this ring, as seen in celastrol and pristimerin, has been linked to potent inhibition of the NF-κB signaling pathway.[7]

  • Other Modifications: The introduction of a carbonyl group at the C-11 position has been noted to increase 5-LOX inhibition.[5]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., A549, PC3, MCF-7, BGC-823) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Enzyme Inhibition Assays (e.g., Human Carboxylesterase 1 - hCE1)

These assays determine the ability of a compound to inhibit the activity of a specific enzyme.

  • Enzyme and Substrate Preparation: Recombinant human hCE1 is used as the enzyme source. A fluorescent substrate, such as D-luciferin methyl ester (DME), is prepared in an appropriate buffer.[1]

  • Inhibition Assay: The test compounds are pre-incubated with the enzyme in a 96-well plate.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of the enzymatic reaction is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing SAR Pathways and Experimental Workflows

SAR_Overview cluster_scaffold Triterpenoid Scaffold (e.g., Oleanolic/Ursolic Acid) cluster_modifications Structural Modifications cluster_activities Biological Activities Scaffold Pentacyclic Core C3 C-3 Position (Hydroxyl) Scaffold->C3 Modify C28 C-28 Position (Carboxylic Acid) Scaffold->C28 Modify Other Other Positions (e.g., A-Ring, C-11) Scaffold->Other Modify Anticancer Anticancer Activity C3->Anticancer Impacts C28->Anticancer Impacts Enzyme Enzyme Inhibition C28->Enzyme Impacts AntiInflammatory Anti-inflammatory Activity Other->AntiInflammatory Impacts MTT_Assay_Workflow start Start cell_culture Culture Cancer Cells start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with Triterpenoid Derivatives seeding->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan Dissolve Formazan Crystals mtt_addition->formazan read Measure Absorbance formazan->read analysis Calculate IC50 Values read->analysis end End analysis->end

References

Benchmarking Antiviral Efficacy: A Comparative Analysis of Micranoic Acid A Against Established Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no specific data on the antiviral efficacy of Micranoic acid A is publicly available. This guide has been prepared as a template, utilizing Carnosic acid as a representative natural compound with demonstrated antiviral properties against Human Respiratory Syncytial Virus (hRSV). The data and methodologies presented herein for Carnosic acid and the established antiviral drug, Ribavirin, are intended to provide a framework for the future evaluation of this compound.

Introduction

Human Respiratory Syncytial Virus (hRSV) is a leading cause of severe lower respiratory tract infections, particularly in infants and the elderly.[1][2] The current standard of care is limited, with Ribavirin being one of the few licensed antiviral treatments, though its use is restricted due to concerns about efficacy and toxicity.[1][3] This has spurred the search for novel antiviral agents from natural sources. This guide provides a comparative overview of the antiviral efficacy of Carnosic acid, a natural diterpene, against the established antiviral drug Ribavirin for the treatment of hRSV.

Quantitative Comparison of Antiviral Efficacy

The antiviral activities of Carnosic acid and Ribavirin against hRSV have been evaluated in vitro using various cell lines and assay methods. The following table summarizes the key efficacy and toxicity parameters for both compounds.

CompoundVirus StrainCell LineAssay MethodIC50CC50Selectivity Index (SI)Reference
Carnosic acid hRSV A2A549RT-qPCR19.58 µM> 150 µM> 7.66[1]
Carnosic acid hRSV A2HEp-2RT-qPCR20.19 µM> 150 µM> 7.43[1]
Ribavirin hRSV-A LongHEp-2qPCR16,973 ng/mL (~69.5 µM)Not ReportedNot Reported[4]
Ribavirin hRSVNot SpecifiedPlaque Reduction3-10 µg/mL (~12.3-40.9 µM)Not ReportedNot Reported[5]

IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of viral replication in vitro. CC50 (50% Cytotoxic Concentration): The concentration of a drug that causes the death of 50% of uninfected cells. Selectivity Index (SI): The ratio of CC50 to IC50, indicating the therapeutic window of a compound. A higher SI value suggests a more favorable safety profile.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of Carnosic acid and Ribavirin.

Cell Lines and Virus
  • Cell Lines: A549 (human lung adenocarcinoma) and HEp-2 (human epidermoid carcinoma) cells are commonly used for hRSV propagation and antiviral assays.

  • Virus: The hRSV A2 strain is a laboratory-adapted strain frequently used in these studies. Clinical isolates of hRSV A and B types have also been tested.[1]

Antiviral Activity Assays
  • Plaque Reduction Assay:

    • Confluent monolayers of cells in 6-well plates are infected with hRSV at a specific multiplicity of infection (MOI).

    • After a 1-hour adsorption period, the virus inoculum is removed, and the cells are washed.

    • The cells are then overlaid with medium containing various concentrations of the test compound and 0.5% methylcellulose.

    • Plates are incubated for 4-5 days at 37°C in a 5% CO2 incubator.

    • The overlay is removed, and the cell monolayers are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

    • The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.[5]

  • Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) Assay:

    • Cells are seeded in 24-well plates and infected with hRSV at a defined MOI.

    • The test compound is added to the culture medium at various concentrations.

    • After a 48-hour incubation period, total RNA is extracted from the cells.

    • The RNA is then subjected to reverse transcription to generate complementary DNA (cDNA).

    • Quantitative PCR is performed using primers specific for hRSV genes (e.g., F, N, or G genes) to quantify the amount of viral RNA.

    • The IC50 value is determined as the compound concentration that reduces the viral RNA levels by 50% relative to the untreated control.[1]

Cytotoxicity Assay
  • MTT Assay:

    • Uninfected cells are seeded in 96-well plates and treated with various concentrations of the test compound.

    • After a 48-hour incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • The plates are incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The CC50 value is calculated as the compound concentration that reduces the absorbance by 50% compared to the untreated cell control.

Visualizations

Experimental Workflow for Antiviral Efficacy Comparison

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_results Results prep_cells Prepare Cell Cultures (e.g., A549, HEp-2) infection Infect Cells with hRSV prep_cells->infection cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT Assay) on Uninfected Cells prep_cells->cytotoxicity_assay prep_virus Prepare hRSV Stock prep_virus->infection prep_compounds Prepare Serial Dilutions of Test Compounds treatment Treat Infected Cells with Test Compounds prep_compounds->treatment prep_compounds->cytotoxicity_assay infection->treatment incubation Incubate for 48-72 hours treatment->incubation antiviral_assay Perform Antiviral Assay (e.g., Plaque Assay, qPCR) incubation->antiviral_assay data_analysis Data Analysis and Calculation of IC50 & CC50 antiviral_assay->data_analysis cytotoxicity_assay->data_analysis comparison Compare Efficacy and Selectivity Index (SI) data_analysis->comparison

Caption: General workflow for comparing the antiviral efficacy of test compounds.

Proposed Antiviral Signaling Pathway of Carnosic Acid against hRSV

G cluster_virus_lifecycle hRSV Lifecycle entry Viral Entry replication Viral RNA Replication & Gene Expression entry->replication assembly Viral Assembly & Budding replication->assembly carnosic_acid Carnosic Acid carnosic_acid->replication Direct Inhibition

Caption: Proposed mechanism of Carnosic acid's direct inhibition of hRSV replication.

References

A Head-to-Head Comparison of Triterpenoid Anti-HIV Activity: Micranoic Acid A vs. Nigranoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A Comparative Analysis for Researchers in Drug Discovery

This guide provides a detailed comparative analysis of the anti-HIV activity of two triterpenoid compounds, Micranoic acid A and Nigranoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the therapeutic potential of these natural products.

Executive Summary

While Nigranoic acid has demonstrated inhibitory effects against HIV-1, there is currently no published data on the anti-HIV activity of this compound. This guide presents the available data for Nigranoic acid and contextualizes the absence of data for this compound by examining a closely related compound isolated from the same plant source.

Data Presentation: Quantitative Anti-HIV-1 Activity

CompoundSource OrganismTarget Cell LineEC50 (µg/mL)Therapeutic Index (TI)Mechanism of Action
Nigranoic acid Schisandra sphaerandra, Kadsura angustifoliaC816610.3[1], 16.6[1]>32.8[2]HIV-1 Reverse Transcriptase Inhibitor[3]
This compound Kadsura angustifolia-No data availableNo data availableNot determined
Angustific acid A (for comparison)Kadsura angustifoliaC81666.1[2]>32.8[2]Not specified

EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect. A lower EC50 value indicates higher potency. Therapeutic Index (TI) is the ratio of the toxic dose to the therapeutic dose. A higher TI is desirable.

Experimental Protocols

The anti-HIV-1 activity of the referenced compounds was evaluated using established in vitro methodologies.

Anti-HIV-1 Assay

The primary method for determining the anti-HIV-1 activity of the compounds was through the inhibition of HIV-1 induced cytopathic effects in C8166 cells[2].

  • Cell Culture: C8166 cells, a human T-cell line, were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

  • Virus Infection: Logarithmically growing C8166 cells were infected with the HIV-1 IIIB strain at a multiplicity of infection (MOI) of 0.05.

  • Compound Treatment: Immediately after infection, the cells were resuspended in fresh medium containing various concentrations of the test compounds. A positive control (e.g., AZT) and a negative control (no compound) were included in each assay.

  • Syncytia Formation: The formation of syncytia (multinucleated giant cells), a characteristic cytopathic effect of HIV-1 infection, was observed and quantified after a 3-day incubation period.

  • EC50 Determination: The EC50 value was calculated as the concentration of the compound that inhibited syncytia formation by 50% compared to the virus control.

Cytotoxicity Assay (MTT Method)

To assess the toxicity of the compounds on the host cells, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed[2].

  • Cell Seeding: C8166 cells were seeded in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Compound Incubation: The cells were incubated with various concentrations of the test compounds for 72 hours.

  • MTT Addition: MTT solution was added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The supernatant was removed, and the formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • CC50 Determination: The CC50 (50% cytotoxic concentration) was calculated as the concentration of the compound that reduced cell viability by 50%.

Mechanism of Action: Nigranoic Acid

Nigranoic acid has been identified as an inhibitor of HIV-1 reverse transcriptase (RT)[3]. RT is a critical enzyme that the virus uses to convert its RNA genome into DNA, a necessary step for integrating into the host cell's genome. By inhibiting this enzyme, Nigranoic acid disrupts the viral replication cycle.

Visualizing the Experimental Workflow and HIV Life Cycle Inhibition

Below are diagrams illustrating the experimental workflow for assessing anti-HIV activity and the point of intervention for a reverse transcriptase inhibitor like Nigranoic acid within the HIV life cycle.

experimental_workflow cluster_cell_culture Cell Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Data Analysis C8166 C8166 T-cells Infection Infect with HIV-1 IIIB C8166->Infection Treatment Add Test Compounds Infection->Treatment Incubate Incubate for 3 days Treatment->Incubate Syncytia Quantify Syncytia Formation Incubate->Syncytia MTT Perform MTT Assay for Cytotoxicity Incubate->MTT EC50 Calculate EC50 Syncytia->EC50 CC50 Calculate CC50 MTT->CC50 TI Determine Therapeutic Index (TI) EC50->TI CC50->TI

Caption: Workflow for in vitro anti-HIV-1 activity and cytotoxicity screening.

hiv_lifecycle cluster_entry Viral Entry cluster_replication Replication cluster_production Viral Production Binding 1. Binding & Fusion RT 2. Reverse Transcription Binding->RT Integration 3. Integration RT->Integration Transcription 4. Transcription & Translation Integration->Transcription Assembly 5. Assembly Transcription->Assembly Budding 6. Budding & Maturation Assembly->Budding Nigranoic_Acid Nigranoic Acid Nigranoic_Acid->RT Inhibits

Caption: Inhibition of HIV-1 life cycle by Nigranoic acid.

Conclusion

Nigranoic acid demonstrates moderate in vitro anti-HIV-1 activity, targeting the essential reverse transcriptase enzyme. In contrast, there is a notable absence of research on the anti-HIV properties of this compound. The finding that Angustific acid A, a structurally related triterpenoid from the same plant source as this compound, possesses anti-HIV activity suggests that further investigation into this compound and other related compounds is warranted. Future studies should aim to elucidate the structure-activity relationships of these triterpenoids to guide the development of more potent anti-HIV agents.

References

Evaluating the Synergistic Potential of Mycophenolic Acid with Natural Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synergistic effects of Mycophenolic acid (MPA) when combined with other natural compounds. Due to the apparent obscurity or potential misspelling of "Micranoic acid A," this analysis substitutes Mycophenolic acid, a well-researched natural compound with known immunomodulatory properties. This document details the biological rationale for these combinations, presents a framework for evaluating synergy, and provides the experimental protocols necessary for such investigations.

Mycophenolic acid is a potent, reversible, and non-competitive inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH). This enzyme is critical for the de novo pathway of guanosine nucleotide synthesis, a pathway essential for the proliferation of T and B lymphocytes. By inhibiting IMPDH, MPA selectively exerts a cytostatic effect on these immune cells, making it a cornerstone of immunosuppressive therapies in organ transplantation and autoimmune diseases.

The exploration of synergistic combinations with natural compounds is driven by the goal of enhancing therapeutic efficacy, reducing required dosages to minimize toxicity, and overcoming potential resistance mechanisms. This guide focuses on the synergistic potential of MPA with the natural flavonoids, curcumin and quercetin.

Quantitative Analysis of Synergistic Effects

The synergistic interaction between two or more compounds can be quantified to determine if their combined effect is greater than the sum of their individual effects. While specific quantitative data for the synergy between MPA and natural compounds is sparse in publicly available literature, the following table illustrates how such data would be presented. The values are hypothetical and serve to demonstrate the principles of synergy analysis.

Compound(s)Target Cell LineIC50 (Individual)IC50 (in Combination)Combination Index (CI)Synergy Level
Mycophenolic AcidJurkat (T-lymphocyte)1.5 µM0.6 µM (with Quercetin)0.7Slight Synergy
QuercetinJurkat (T-lymphocyte)25 µM10 µM (with MPA)
Mycophenolic AcidActivated PBMCs2.0 µM0.5 µM (with Curcumin)0.4Synergy
CurcuminActivated PBMCs15 µM4.5 µM (with MPA)

Note: The data in this table is illustrative and intended for demonstrative purposes only. Actual experimental results may vary.

Experimental Protocols

Checkerboard Assay for Synergy Assessment

The checkerboard assay is a common in vitro method to assess the synergistic, additive, or antagonistic effects of two compounds.

a. Preparation of Reagents:

  • Prepare stock solutions of Mycophenolic acid and the natural compound (e.g., Quercetin) in a suitable solvent (e.g., DMSO).

  • Prepare culture medium appropriate for the target cells (e.g., RPMI-1640 for lymphocytes).

  • Prepare a suspension of the target cells at a predetermined density.

b. Assay Setup:

  • In a 96-well microtiter plate, perform serial dilutions of Mycophenolic acid along the x-axis (e.g., columns 1-10).

  • Perform serial dilutions of the natural compound along the y-axis (e.g., rows A-G).

  • Column 11 should contain serial dilutions of Mycophenolic acid alone, and row H should contain serial dilutions of the natural compound alone to determine their individual Minimum Inhibitory Concentrations (MICs) or IC50 values.

  • Column 12 should serve as a cell-only control (no compounds).

  • Add the cell suspension to each well.

  • Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2) for a specified period (e.g., 48-72 hours).

c. Data Analysis:

  • After incubation, assess cell viability using a suitable method (e.g., MTT assay, resazurin assay).

  • The MIC or IC50 is the lowest concentration of the compound(s) that inhibits cell growth by a predefined percentage (e.g., 50%).

Calculation of the Combination Index (CI)

The Combination Index (CI) is a quantitative measure of the degree of synergy, additivity, or antagonism, based on the Chou-Talalay method.

a. Formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where:

  • (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that achieve a certain effect (e.g., 50% inhibition).

  • (Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that achieve the same effect.

b. Interpretation of CI Values:

  • CI < 1: Synergy

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Visualizing Mechanisms and Workflows

Signaling Pathway of Mycophenolic Acid

MPA_Pathway cluster_pathway De Novo Purine Synthesis cluster_outcome Cellular Outcome IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA Lymphocyte_Proliferation T & B Lymphocyte Proliferation Arrested MPA Mycophenolic Acid IMPDH_inhibition IMPDH_inhibition IMPDH_inhibition->IMP Inhibition

Caption: Mechanism of action of Mycophenolic Acid.

Experimental Workflow for Synergy Evaluation

Synergy_Workflow cluster_invitro In Vitro Analysis cluster_interpretation Data Interpretation cluster_invivo In Vivo Validation (Optional) start Start: Hypothesis of Synergy checkerboard Checkerboard Assay (MPA + Natural Compound) start->checkerboard ic50 Determine IC50 values (Individual vs. Combination) checkerboard->ic50 ci_calc Calculate Combination Index (CI) ic50->ci_calc synergy CI < 1: Synergy ci_calc->synergy additive CI = 1: Additive ci_calc->additive antagonism CI > 1: Antagonism ci_calc->antagonism animal_model Animal Model Studies synergy->animal_model end Conclusion on Synergistic Effect additive->end antagonism->end efficacy_toxicity Evaluate Efficacy and Toxicity animal_model->efficacy_toxicity efficacy_toxicity->end

Caption: Workflow for evaluating synergistic effects.

Concluding Remarks

The combination of Mycophenolic acid with natural compounds like curcumin and quercetin presents a promising avenue for enhancing immunosuppressive therapy. While current research suggests a synergistic relationship, further rigorous quantitative in vitro and in vivo studies are necessary to fully elucidate the extent of these interactions and their clinical potential. The experimental protocols and analytical frameworks provided in this guide offer a robust starting point for researchers to systematically evaluate these and other potential synergistic combinations.

Safety Operating Guide

Safe Disposal of Micranoic Acid A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides detailed operational and logistical procedures for the proper and safe disposal of Micranoic acid A. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is founded on established safety protocols for acidic organic compounds and general principles of laboratory chemical waste management. All procedures outlined herein should be conducted in strict adherence to local, state, and federal regulations. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding.

I. Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle this compound with the utmost caution, treating it as a potentially hazardous substance.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield must be worn at all times.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required.

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin exposure.

  • Respiratory Protection: All handling and disposal steps must be performed in a certified chemical fume hood to avoid inhalation of any potential dust or vapors.

In Case of Exposure:

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, seek emergency medical attention.

  • Skin Contact: Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

II. Quantitative Data Summary

The following table summarizes the known chemical and physical properties of this compound.

PropertyValueSource
Chemical Name This compoundChemicalBook
CAS Number 659738-08-6ChemicalBook
Molecular Formula C₂₂H₃₂O₃ChemicalBook
Molecular Weight 344.49 g/mol ChemicalBook
Predicted pKa 4.72 ± 0.10ChemicalBook
Physical State Solid (assumed based on analogues)Inferred
Solubility Assumed to be soluble in organic solvents and aqueous baseInferred

III. Step-by-Step Disposal Protocol

This protocol details the neutralization of this compound waste prior to disposal. This procedure should only be performed by personnel trained in handling hazardous chemicals.

Materials Required:

  • This compound waste

  • 5% aqueous solution of sodium bicarbonate (NaHCO₃)

  • Large glass beaker (at least 10 times the volume of the acid waste)

  • Stir bar and stir plate

  • pH meter or pH indicator strips

  • Appropriate hazardous waste container, properly labeled

Experimental Protocol: Neutralization of this compound Waste

  • Preparation:

    • Ensure all necessary PPE is correctly worn.

    • Perform the entire procedure within a certified chemical fume hood.

    • Place a large glass beaker containing a stir bar on a stir plate.

  • Dilution (if concentrated):

    • If the this compound waste is in a solid form or a concentrated solution, it should first be dissolved or diluted in a suitable solvent (e.g., ethanol or methanol) in the beaker.

  • Neutralization:

    • Begin stirring the this compound solution.

    • Slowly and carefully add the 5% sodium bicarbonate solution dropwise to the stirring acidic solution. Be cautious as this may cause gas evolution (carbon dioxide).

    • Monitor the pH of the solution periodically using a calibrated pH meter or pH indicator strips.

    • Continue adding the sodium bicarbonate solution until the pH of the mixture is between 6.0 and 8.0.

  • Waste Collection:

    • Once the solution is neutralized and has cooled to room temperature, transfer it to a properly labeled hazardous waste container. The label must include "Neutralized this compound waste" and the date of neutralization.

  • Final Disposal:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • Arrange for the collection and final disposal of the hazardous waste through your institution's EHS department or a licensed environmental waste disposal company.

  • Decontamination:

    • Thoroughly decontaminate all glassware and equipment used in the neutralization process with an appropriate solvent and then soap and water.

IV. Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_procedure Neutralization Procedure cluster_disposal Waste Management PPE Don Personal Protective Equipment FumeHood Work in Chemical Fume Hood Dilute Dissolve/Dilute this compound FumeHood->Dilute Neutralize Slowly add 5% Sodium Bicarbonate Dilute->Neutralize Monitor Monitor pH (Target: 6.0-8.0) Neutralize->Monitor Monitor->Neutralize pH < 6.0 Collect Collect in Labeled Waste Container Monitor->Collect pH 6.0-8.0 Store Store in Designated Area Collect->Store EHS Dispose via EHS/Licensed Contractor Store->EHS

Caption: Disposal Workflow for this compound.

SafetyDecisionTree start Handling this compound spill Spill or Exposure Occurs? start->spill spill_yes Follow Emergency Procedures: - Evacuate Area - Administer First Aid - Notify EHS spill->spill_yes Yes spill_no Continue with Disposal Protocol spill->spill_no No waste_ready Waste Ready for Disposal? spill_no->waste_ready waste_yes Proceed with Neutralization waste_ready->waste_yes Yes waste_no Store Securely in Labeled Container waste_ready->waste_no No end_protocol Follow Disposal Protocol waste_yes->end_protocol

Caption: Safety Decision Tree for this compound Handling.

×

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.